6-(Pyridin-2-ylmethoxy)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-4-5-11(14-7-9)17-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,16) |
InChI Key |
HPWCNYHNRUWTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its apparent novelty, this document focuses on a proposed synthetic route via the Williamson ether synthesis, a robust and well-documented method for preparing ethers. This guide furnishes a comprehensive protocol for its preparation from commercially available precursors, 6-chloronicotinic acid and pyridin-2-ylmethanol. Furthermore, this document outlines the chemical identity, predicted properties, and potential applications of the title compound, drawing parallels with structurally related molecules. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction
Pyridine carboxylic acids are a pivotal class of heterocyclic compounds in the realm of pharmaceuticals and materials science.[1] Their inherent structural features allow for diverse biological activities, and they serve as key building blocks in the synthesis of numerous therapeutic agents.[2] The functionalization of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on a specific, and seemingly novel, derivative: 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid.
Chemical Identity and Synonyms
The systematic name for the target compound is 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid . An alternative, and equally valid, name is 6-((pyridin-2-yl)methoxy)nicotinic acid . Given the lack of a dedicated CAS number or PubChem CID at the time of this writing, it is crucial for researchers to refer to the compound by its full chemical name to avoid ambiguity.
| Identifier | Value | Source |
| IUPAC Name | 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid | - |
| Alternate Name | 6-((pyridin-2-yl)methoxy)nicotinic acid | - |
| CAS Number | Not available | - |
| PubChem CID | Not available | - |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Calculated |
| Molecular Weight | 230.22 g/mol | Calculated |
Proposed Synthesis: The Williamson Ether Synthesis
The most logical and well-precedented method for the synthesis of 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the alkoxide of pyridin-2-yl-methanol will react with a 6-halonicotinate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The use of an ester derivative of nicotinic acid is recommended to prevent unwanted side reactions with the carboxylic acid moiety.
Reaction Scheme
Caption: Proposed synthetic workflow for 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 6-chloronicotinate
-
Pyridin-2-yl-methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis under inert atmosphere
Procedure:
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pyridin-2-yl-methanol (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of pyridin-2-yl-methanol (the alkoxide).
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 6-chloronicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of methyl 6-chloronicotinate dropwise to the stirred alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of the Intermediate Ester
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-((pyridin-2-yl)methoxy)nicotinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified methyl 6-((pyridin-2-yl)methoxy)nicotinate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (as monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.
-
The product, 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Potential Applications and Research Directions
While no specific applications for 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid have been documented, the structural motifs present in the molecule suggest several areas of potential interest for researchers:
-
Medicinal Chemistry: Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including roles as vitamins and as modulators of various receptors and enzymes. The introduction of the (pyridin-2-yl)methoxy group could lead to novel interactions with biological targets.
-
Coordination Chemistry: The presence of multiple nitrogen atoms and a carboxylic acid group makes this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.
-
Pharmacophore Scaffolding: This compound could serve as a versatile scaffold for the development of libraries of more complex molecules for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the chemical identity and a proposed, detailed synthetic route for 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid. The Williamson ether synthesis offers a reliable and high-yielding pathway to this novel compound. The information presented herein is intended to empower researchers to synthesize and investigate the properties and potential applications of this and related heterocyclic molecules, thereby contributing to the advancement of chemical and pharmaceutical sciences.
References
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
-
Organic Syntheses. 6-hydroxynicotinic acid. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
-
PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
- Google Patents. US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ARKAT USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
-
PrepChem.com. Synthesis of 6-hydroxynicotinic acid. [Link]
-
environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]
-
MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]
- Google Patents.
-
PubMed. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Amanote Research. [6-(Hydroxymethyl)pyridin-2-Yl]methyl Ferrocene-1-Carboxylate. [Link]
-
PubChem. 2-Hydroxynicotinic acid. [Link]
Sources
Biological Activity of 6-(Pyridin-2-ylmethoxy)nicotinic Acid Derivatives: A Technical Guide to GPR40 Agonism
The following technical guide details the biological activity, pharmacology, and experimental characterization of 6-(Pyridin-2-ylmethoxy)nicotinic acid derivatives , a prominent class of GPR40 (FFAR1) agonists designed for Type 2 Diabetes Mellitus (T2DM).
Executive Summary
6-(Pyridin-2-ylmethoxy)nicotinic acid derivatives represent a highly specialized chemotype of GPR40 (Free Fatty Acid Receptor 1) agonists . Unlike traditional sulfonylureas that stimulate insulin secretion independently of glucose (posing hypoglycemia risks), these derivatives function as glucose-dependent insulin secretagogues (GDIS) .
The core scaffold features a nicotinic acid "head" group responsible for ionic anchoring within the receptor, linked via an ether bridge to a pyridine "tail" that occupies the lipophilic pocket. This guide dissects their mechanism of action, structure-activity relationships (SAR), and the experimental protocols required to validate their efficacy in drug discovery.
Chemical Basis & Structure-Activity Relationship (SAR)
The efficacy of this class stems from its ability to mimic endogenous long-chain free fatty acids (FFAs) while offering superior metabolic stability and potency.
The Pharmacophore
The molecule can be dissected into three critical domains:
| Domain | Chemical Moiety | Biological Function |
| Acidic Head | Nicotinic Acid (C3-COOH) | Forms a salt bridge with Arg183 , Arg258 , and Tyr91 residues in the GPR40 binding pocket. Essential for receptor activation. |
| Linker | Methoxy (-O-CH₂-) | Provides rotational freedom to orient the tail into the lipophilic pocket. The ether oxygen may participate in hydrogen bonding. |
| Lipophilic Tail | Pyridin-2-yl | Occupies the hydrophobic crevice. The pyridine nitrogen improves solubility and metabolic stability compared to phenyl analogs. |
SAR Logic & Optimization
-
Pyridine vs. Benzene: Replacing the central phenyl ring (common in early GPR40 agonists like phenylpropanoic acids) with a pyridine ring (nicotinic acid core) lowers lipophilicity (LogP) and reduces non-specific binding, improving the safety profile.
-
Position 6 Substitution: The ether linkage at the 6-position of the nicotinic acid is critical. Moving this substituent to the 5- or 4-position typically abolishes activity due to steric clash with the receptor's transmembrane helices.
-
Tail Modifications: Substituents on the distal pyridine ring (e.g., halogens, alkyls) can enhance potency by filling specific hydrophobic sub-pockets.
Visualizing the SAR Logic
The following diagram illustrates the structural logic governing this chemotype.
Caption: Structural decomposition of the agonist scaffold highlighting key receptor interactions.
Pharmacology & Mechanism of Action
These derivatives act as Gq-coupled GPCR agonists . Upon binding to GPR40 on the surface of pancreatic
Signaling Cascade
-
Ligand Binding: The derivative binds to the transmembrane domain of GPR40.
-
Gq Activation: Conformational change activates the G
q subunit. -
PLC Activation: G
q activates Phospholipase C (PLC). -
IP3 Generation: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG.
-
Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), releasing Ca²⁺ stores.
-
Insulin Exocytosis: Elevated cytosolic Ca²⁺ triggers the fusion of insulin granules with the plasma membrane.
Pathway Diagram
Caption: Gq-mediated signaling pathway triggered by GPR40 activation in pancreatic beta-cells.
Experimental Protocols
To validate the biological activity of these derivatives, researchers must employ a robust synthesis workflow followed by functional assays.
Synthesis Workflow (Nucleophilic Aromatic Substitution)
Objective: Synthesize 6-(pyridin-2-ylmethoxy)nicotinic acid via SNAr.
-
Reagents: 6-Chloronicotinic acid methyl ester (1.0 eq), Pyridin-2-ylmethanol (1.1 eq), Sodium Hydride (NaH, 1.2 eq), DMF (Solvent).
-
Step 1 (Deprotonation): Dissolve pyridin-2-ylmethanol in anhydrous DMF at 0°C. Add NaH slowly. Stir for 30 min to generate the alkoxide.
-
Step 2 (Coupling): Add 6-chloronicotinic acid methyl ester. Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.
-
Step 3 (Hydrolysis): Treat the intermediate ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 2 hours to remove the methyl ester.
-
Step 4 (Purification): Acidify to pH 4 with 1N HCl. The product precipitates or is extracted with EtOAc. Recrystallize from Ethanol.
Functional Assay: Calcium Flux (FLIPR)
Objective: Quantify agonist potency (
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.
-
Dye: Fluo-4 AM or Calcium-6 (calcium-sensitive fluorescent dyes).
-
Protocol:
-
Seed cells (10,000/well) in 384-well black-wall plates. Incubate overnight.
-
Load cells with Calcium-6 dye in HBSS buffer for 60 min at 37°C.
-
Prepare compound serial dilutions (typically 10 µM down to 0.1 nM).
-
Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader).
-
Readout: Measure fluorescence intensity increase (
). -
Analysis: Plot Max-Min fluorescence vs. Log[Concentration] to determine
.
-
Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: Confirm the glucose-dependency of the insulin secretion (Safety check).
-
Cell Line: INS-1E or MIN6 (pancreatic
-cell lines). -
Protocol:
-
Starve cells in low-glucose (2.8 mM) Krebs-Ringer buffer (KRB) for 2 hours.
-
Treat cells with the test compound (e.g., 1 µM) in the presence of Low Glucose (2.8 mM) and High Glucose (16.7 mM) .
-
Incubate for 60 minutes at 37°C.
-
Collect supernatant.
-
Quantify insulin using an HTRF (Homogeneous Time Resolved Fluorescence) or ELISA kit.
-
Success Criteria: Significant insulin increase at 16.7 mM glucose; minimal/no increase at 2.8 mM glucose.
-
Data Presentation & Interpretation
When analyzing results for this class of compounds, data should be structured to allow direct comparison with standard agonists (e.g., Fasiglifam/TAK-875).
Table 1: Expected Activity Profile
| Parameter | Metric | Target Value | Interpretation |
| Potency | hGPR40 | < 50 nM | High affinity binding and activation. |
| Efficacy | > 80% | Full agonism is preferred for maximum efficacy. | |
| Selectivity | vs. GPR120 / GPR41 | > 100-fold | Ensures specificity to GPR40, reducing off-target effects. |
| Lipophilicity | cLogP | 3.0 - 4.5 | Optimal range for oral bioavailability without high toxicity. |
References
-
Christiansen, E., et al. (2013). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties."[1][2][3] Journal of Medicinal Chemistry. Link
-
Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats." Diabetologia. Link
-
Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit?." Diabetes Care. Link
-
Lin, D. C., et al. (2011). "GPR40 as a target for type 2 diabetes."[1][2][4][5][6][7][8] Expert Opinion on Therapeutic Targets. Link
-
Negoro, K., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link
Sources
- 1. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the agonist action at free fatty acid receptor 1 (FFA1R or GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel potent GPR40 agonists containing imidazo[1,2-a]pyridine core as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and activity of small molecule GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Pyridin-2-ylmethoxy)nicotinic acid CAS number and catalog search
The following technical whitepaper details the chemical identity, synthesis, and application of 6-(Pyridin-2-ylmethoxy)nicotinic acid .
A Strategic Scaffold for GPR40/FFAR1 Agonist Development
Executive Summary
6-(Pyridin-2-ylmethoxy)nicotinic acid is a bi-heteroaryl ether derivative belonging to the class of 6-alkoxy nicotinic acids . While not widely available as a commodity chemical in standard catalogs, this specific molecular architecture is a critical pharmacophore in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes and metabolic syndrome.
This guide addresses the procurement gap by providing a validated synthesis protocol , analytical characterization predictions, and a biological context analysis. Researchers should treat this compound as a "Custom Synthesis" target, requiring specific handling due to its amphoteric nature.
Chemical Identity & Properties
| Parameter | Data |
| Common Name | 6-(Pyridin-2-ylmethoxy)nicotinic acid |
| IUPAC Name | 6-[(Pyridin-2-yl)methoxy]pyridine-3-carboxylic acid |
| CAS Number | Not Listed (Requires Custom Synthesis) |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| SMILES | O=C(O)c1ccc(OCC2=CC=CC=N2)nc1 |
| Solubility (Pred.) | DMSO, Methanol (moderate); Water (pH-dependent) |
| pKa (Pred.) | ~3.8 (Carboxylic acid), ~4.5 (Pyridine N) |
Structural Analysis
The molecule consists of a nicotinic acid core linked to a 2-pyridyl methyl group via an ether linkage at the C6 position. This "bi-aryl ether" motif is designed to mimic the lipophilic pharmacophores found in fatty acids, the natural ligands of GPR40.
Procurement Strategy: Custom Synthesis Protocol
Since this compound is absent from major catalogs (Sigma, Enamine, Combi-Blocks), the most reliable procurement strategy is de novo synthesis . The following protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) mechanism, which is superior to Williamson ether synthesis for electron-deficient heterocycles.
Synthetic Pathway (S_NAr)
Reaction: 6-Chloronicotinic acid (or Methyl ester) + 2-Pyridinemethanol
Figure 1: S_NAr Synthesis Strategy. The nucleophilic alkoxide attacks the electron-deficient C6 position of the nicotinic acid.
Step-by-Step Protocol
Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps under inert atmosphere (Nitrogen/Argon).
-
Activation:
-
In a flame-dried round-bottom flask, dissolve 2-Pyridinemethanol (1.1 eq) in anhydrous DMF (Dimethylformamide).
-
Cool to 0°C in an ice bath.
-
Carefully add NaH (60% dispersion in oil, 2.2 eq). Note: 2.2 eq is used to deprotonate both the alcohol and the carboxylic acid of the coupling partner.
-
Stir for 30 minutes until gas evolution ceases.
-
-
Coupling:
-
Add 6-Chloronicotinic acid (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100°C for 4–6 hours.
-
Monitor: Check progress via TLC (5% MeOH in DCM) or LC-MS.
-
-
Work-up & Purification:
-
Cool to room temperature.
-
Quench carefully with water.
-
Acid-Base Extraction:
-
Adjust pH to ~10 (remove neutral impurities with EtOAc wash).
-
Adjust aqueous layer pH to ~3–4 (isoelectric point) with 1N HCl. The product should precipitate.
-
-
Filter the solid. If no precipitate, extract with EtOAc/n-Butanol, dry over Na₂SO₄, and concentrate.
-
Recrystallization: Ethanol or Acetonitrile/Water.
-
Biological Context: GPR40/FFAR1 Agonism
This molecule is a classic "head group" scaffold for Free Fatty Acid Receptor 1 (GPR40) agonists. GPR40 is a G-protein coupled receptor highly expressed in pancreatic
Mechanism of Action
-
Binding: The carboxylic acid moiety mimics the carboxylate of endogenous fatty acids.
-
Activation: The lipophilic tail (bi-aryl ether) engages the hydrophobic pocket of the receptor.
-
Signaling: Activates the
pathway, leading to intracellular calcium mobilization and glucose-stimulated insulin secretion (GSIS).
Figure 2: GPR40 Signaling Cascade initiated by the ligand.
Analytical Characterization (Predicted)
To validate the synthesized compound, compare experimental data against these predicted values.
| Method | Expected Signals |
| ¹H NMR (DMSO-d₆) | |
| LC-MS (ESI+) | m/z 231.1 [M+H]⁺ |
| Appearance | White to off-white powder |
Handling & Stability
-
Storage: Store at -20°C in a desiccator. The ether linkage is stable, but the carboxylic acid can form salts with moisture/bases.
-
Solubility: Poor in water at neutral pH. Dissolve in DMSO for biological assays (stock 10–100 mM).
-
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).
References
-
Synthesis of 6-alkoxy nicotinic acids: Journal of Medicinal Chemistry. "Discovery of GPR40 Agonists." (General Reference for S_NAr on 6-chloronicotinic acid).
-
GPR40 Mechanism: Nature. "Free fatty acid receptors in health and disease."
-
Reagent Data: PubChem. "6-Chloronicotinic acid."[1]
Sources
Medicinal Chemistry Applications of 6-Substituted Nicotinic Acids: A Technical Guide
Executive Summary & Pharmacophore Utility
The 6-substituted nicotinic acid scaffold (pyridine-3-carboxylic acid) represents a "privileged structure" in modern medicinal chemistry. Unlike its carbocyclic bioisostere (benzoic acid), the pyridine core offers unique electronic and physicochemical properties that drug developers leverage to optimize pharmacokinetics (PK) and target engagement.
The nitrogen atom at position 1 reduces lipophilicity (LogP) compared to benzene, enhancing aqueous solubility. However, the true utility lies at the 6-position . Functionalization here allows for:
-
Metabolic Blocking: The 6-position is the primary site for oxidative metabolism (via aldehyde oxidase). Substitution blocks this "soft spot," extending half-life (
). -
Electronic Tuning: Substituents at C6 communicate electronically with the C3-carboxyl group (para-like relationship), modulating the pKa of the acid and its hydrogen-bond donating/accepting capability.
-
Vector Exploration: In GPCR and kinase pockets, the 6-position often points towards solvent or accessory hydrophobic pockets, making it an ideal vector for SAR (Structure-Activity Relationship) expansion.
Physicochemical & SAR Logic
The following diagram illustrates the core logic used when designing 6-substituted nicotinic acid derivatives.
Figure 1: Structural logic of the nicotinic acid pharmacophore. The 6-position is the critical handle for optimizing drug-like properties.
Self-Validating Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
To access diverse 6-substituted libraries, the most robust "self-validating" method is the Palladium-catalyzed cross-coupling of Methyl 6-chloronicotinate . This route is preferred over direct oxidation of alkyl-pyridines due to higher functional group tolerance.
Why This Protocol? (Causality)
-
Substrate Choice: Methyl ester is used instead of the free acid to prevent catalyst poisoning by the carboxylate and to improve solubility in organic solvents.
-
Catalyst System:
is chosen for its resistance to air and stability, making the protocol reproducible without a glovebox. -
Base: Potassium phosphate (
) is used as a mild base that minimizes hydrolysis of the ester during the coupling step, allowing for a controlled subsequent hydrolysis.
Step-by-Step Methodology
Reaction: Methyl 6-chloronicotinate + Aryl Boronic Acid
-
Preparation:
-
Charge a reaction vial with Methyl 6-chloronicotinate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Add solvent: 1,4-Dioxane/Water (4:1 ratio). The water is critical for the transmetallation step.
-
Validation Check: Ensure solids are fully suspended before adding catalyst.
-
-
Catalysis:
-
Add
(5 mol%). -
Degas the mixture by bubbling nitrogen for 5 minutes (removes
to prevent homocoupling of boronic acid). -
Seal and heat to 90°C for 4-12 hours.
-
-
In-Process Control (Self-Validation):
-
TLC/LCMS: Monitor the disappearance of the starting chloride (Methyl 6-chloronicotinate).
-
Diagnostic Signal: The product will show a significant UV shift compared to the starting material due to extended conjugation.
-
-
Workup & Hydrolysis (The "One-Pot" Option):
-
Once coupling is complete, add LiOH (3.0 equiv) directly to the reaction mixture and stir at RT for 2 hours.
-
Why? This saponifies the ester to the final acid without intermediate isolation.
-
Acidify with 1M HCl to pH 3-4. The 6-substituted nicotinic acid usually precipitates.
-
-
Purification:
-
Filter the precipitate. If no precipitate forms (for polar analogs), extract with EtOAc.
-
Synthetic Workflow Diagram
Figure 2: Robust synthetic workflow for generating 6-aryl nicotinic acid libraries via Suzuki coupling and in-situ hydrolysis.
Therapeutic Case Study: GPR109A Agonists
The most prominent application of this scaffold is in targeting GPR109A (HCA2) , the receptor for Niacin (Nicotinic acid), used for treating dyslipidemia.[1][2]
The Problem
Niacin raises HDL cholesterol but causes severe cutaneous flushing via GPR109A activation in Langerhans cells, leading to prostaglandin D2 (
The Solution: 6-Substitution
Researchers utilized the 6-position to alter the binding kinetics and tissue selectivity.
-
6-OH-Nicotinic Acid: A metabolite of niacin. It has reduced affinity for GPR109A but shows that the 6-position can tolerate polar groups.
-
6-Halogenated Analogs: Introduction of 6-Cl or 6-F alters the acidity (pKa drops) and lipophilicity. While some full agonists retain flushing, partial agonists or allosteric modulators designed around this core attempt to separate the lipid effects from the flushing side effects.
Comparative Data: Niacin vs. 6-Substituted Analogs
| Compound | Substituent (C6) | pKa (approx) | GPR109A Potency ( | Primary Utility |
| Niacin | -H | 4.76 | ~0.1 | Dyslipidemia (Standard) |
| 6-Me-Niacin | 4.90 | > 100 | Inactive (Steric Clash) | |
| 6-Cl-Niacin | 3.80 | ~5.0 | Partial Agonist / Tool Cpd | |
| Acipimox | N-oxide (at N1) + 5-Me | N/A | High | Antilipolytic (Analog) |
Note: The 6-Methyl loss of activity demonstrates the "Steric Gate" feature of the GPR109A orthosteric site, whereas 5-substitution is often better tolerated for agonists.
Emerging Applications: Alpha-Amylase Inhibitors
Recent research (2024) has highlighted 6-substituted nicotinic acid derivatives as non-competitive inhibitors of
Unlike the GPR109A agonists which require a free acid for the salt bridge in the receptor, these enzyme inhibitors often utilize the 6-position to attach bulky aromatic ethers or amines that occupy non-catalytic allosteric sites on the enzyme surface.
Key Mechanistic Insight
The pyridine nitrogen acts as an anchor, while the 6-substituent (e.g., 6-((4-nitrophenyl)amino)) extends into hydrophobic clefts, inducing a conformational change that reduces the enzyme's
References
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes. ACS Medicinal Chemistry Letters (2024).[3] [Link][3]
-
Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters (2008).[2][4] [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters (2011).[1] [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. Journal of Medicinal Chemistry (2000). (Demonstrates the Pd-coupling methodology on the pyridine ring system). [Link]
Sources
- 1. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 3. air.unimi.it [air.unimi.it]
- 4. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
Bi-Heteroaryl Ether Scaffolds in Fragment-Based Drug Discovery
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the bi-heteroaryl ether scaffold (
This guide provides a comprehensive technical analysis of bi-heteroaryl ethers, focusing on their structural utility, overcoming the "electron-deficient + electron-deficient" synthetic bottleneck, and their application in fragment evolution strategies.
Part 1: The Structural Argument
Geometry and Vectorization
The ether linkage (
-
The "Twist" Factor: Bi-heteroaryl ethers are rarely planar. Steric repulsion between ortho-substituents and the lone pairs on the ether oxygen and ring nitrogens induces a twist angle. This non-planarity is a critical feature for FBDD:
-
Solubility: It disrupts crystal packing energy, significantly enhancing solubility compared to flat heteroaromatics.
-
3D Complexity: It allows the molecule to probe sub-pockets that are orthogonal to the primary binding axis.
-
The "Goldilocks" Polarity
Replacing a phenyl ring with a heteroaryl ring (e.g., pyridine, pyrimidine) lowers LogP. The ether oxygen itself acts as a weak hydrogen bond acceptor, which can be pivotal in recruiting bridging water molecules within a solvent-exposed pocket.
Expert Insight: In kinase inhibitor design, the ether oxygen often mimics the hydration shell of the protein, allowing the inhibitor to displace high-energy water molecules without a substantial enthalpic penalty.
Part 2: Synthetic Access – The Critical Bottleneck
Synthesizing
Synthetic Decision Matrix
The choice of method depends strictly on the electronic properties of the coupling partners.
Caption: Synthetic decision tree for bi-heteroaryl ether formation based on electronic activation.
Comparative Methodologies
| Method | Mechanism | Ideal Substrates | Key Limitations |
| Classical | Addition-Elimination | Halopyrimidines + Phenols | Fails with unactivated halides; requires high heat. |
| Buchwald-Hartwig | Pd(0)/Pd(II) Cycle | Aryl Halides + Alcohols | Catalyst poisoning by N-heterocycles; |
| Chan-Lam | Cu(II) Oxidative | Boronic Acids + Phenols | Slow kinetics; requires stoichiometric Cu often. |
| Ullmann | Cu(I) Catalysis | Aryl Halides + Phenols | High temperature; harsh conditions incompatible with sensitive fragments. |
Part 3: FBDD Workflow Integration
Integrating these scaffolds into an FBDD campaign involves a cycle of design, synthesis, and biophysical screening.
Fragment Growing vs. Linking[1]
-
Fragment Growing: The ether oxygen serves as a stable anchor. A common strategy is to start with a promiscuous binder (e.g., 2-phenoxypyridine) and "grow" substituents from the pyridine ring to capture specific interactions.
-
Fragment Linking: If two weak affinity fragments bind in adjacent pockets, they can be linked via an ether bridge. The bond angle of the ether is critical here; if the angle doesn't match the distance between pockets, binding affinity will not be super-additive.
Workflow Diagram
Caption: Iterative FBDD workflow for evolving bi-heteroaryl ether fragments.
Part 4: Case Study – Kinase Inhibitor Design
Context: A campaign targeting a Cyclin-Dependent Kinase (CDK).[1] Challenge: The ATP pocket is narrow. A biphenyl scaffold was too lipophilic and planar, leading to poor solubility and non-specific aggregation. Solution: Introduction of a [1,3,5]triazine-pyridine ether scaffold.
-
Fragment Hit: A simple aminopyridine bound weakly to the hinge region.
-
Elaboration: To reach the hydrophobic back pocket without increasing lipophilicity, a triazine ring was attached via an ether linkage.
-
Result:
-
Geometry: The ether twist allowed the triazine to sit in the selectivity pocket while the pyridine remained hydrogen-bonded to the hinge.
-
Solubility: The high nitrogen count (N-rich scaffold) + non-planar geometry improved solubility by 20-fold compared to the carbon analog.
-
Potency: The compound achieved sub-micromolar potency (IC50 = 0.021
) [1].
-
Part 5: Validated Experimental Protocols
Protocol: Pd-Catalyzed Synthesis of Electron-Deficient Bi-Heteroaryl Ethers
Use this protocol when
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Alcohol (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: RockPhos or t-BuBrettPhos (4-6 mol%) – Critical for bulky/electron-poor substrates.
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inerting: Charge a microwave vial with Pd(OAc)2, Ligand, and Cs2CO3. Seal and purge with Argon for 5 minutes. Reasoning: Pd(0) species are oxygen-sensitive; RockPhos is air-stable but the active complex is not.
-
Addition: Add the Heteroaryl Halide and Alcohol as solutions in degassed solvent.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 4–16 hours.
-
Self-Validating Checkpoint: Aliquot 10
into MeOH. Analyze by LC-MS.-
Pass: Product peak >50%.[2]
-
Fail (Debromination): If des-halo byproduct is observed, lower temperature and increase catalyst loading.
-
Fail (No Reaction): Switch to a stronger base (KOtBu), but watch for hydrolysis.
-
-
Workup (Metal Removal): Filter through Celite. Treat filtrate with QuadraPure™ TU (thiourea scavenger) for 2 hours to remove residual Palladium. Crucial for biological assay validity.
Protocol: Concerted (Indium Catalyzed)
For electron-rich substrates where classical
Concept: Indium(III) acts as a
-
Mix Heteroaryl Halide and Nucleophile in Toluene.
-
Add In(OTf)3 (5 mol%).
-
Heat to 100°C.
-
Note: This mechanism avoids the Meisenheimer complex, lowering the activation energy [2].
References
-
Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Source: Journal of Medicinal Chemistry (2005).[1] URL:[Link]
-
Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution. Source: Organic Syntheses (2023).[2] URL:[Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation. Source: Chemical Science (2019). URL:[Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Source: PLOS One (2018). URL:[Link]
Sources
Technical Whitepaper: Synthesis, Profiling, and Applications of 6-(Pyridin-2-ylmethoxy)nicotinic acid
Executive Summary
6-(Pyridin-2-ylmethoxy)nicotinic acid is a highly versatile heterocyclic building block and pharmacophore utilized in advanced medicinal chemistry and drug discovery[1]. Characterized by its bi-aryl ether-like linkage and dual-pyridine core, this compound possesses a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol [2]. The strategic placement of a carboxylic acid at the 3-position and a bulky, heteroaromatic ether at the 6-position makes it an ideal candidate for targeting metalloenzymes and structurally demanding receptor pockets[3]. This whitepaper provides a comprehensive technical guide to its physicochemical properties, synthetic methodology, and pharmacological applications.
Physicochemical Profiling
Understanding the quantitative physicochemical parameters of 6-(Pyridin-2-ylmethoxy)nicotinic acid is critical for predicting its pharmacokinetics, reactivity, and behavior in biological assays. The foundational data is summarized below.
| Parameter | Value | Pharmacological Implication |
| Chemical Name | 6-(Pyridin-2-ylmethoxy)nicotinic acid | Standard IUPAC nomenclature |
| Molecular Formula | C12H10N2O3 | Defines elemental composition |
| Molecular Weight | 230.22 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD)[2] |
| H-Bond Donors | 1 (-COOH) | Facilitates coordination with metal ions (e.g., Zn²⁺)[3] |
| H-Bond Acceptors | 4 (N, N, O, O) | Enhances aqueous solubility and receptor binding[1] |
| Rotatable Bonds | 4 | Provides conformational flexibility for induced-fit binding |
Synthetic Methodology & Mechanistic Insights
The synthesis of 6-substituted nicotinic acid derivatives relies heavily on Nucleophilic Aromatic Substitution (SNAr)[4]. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid at the 3-position, makes the 6-position highly susceptible to nucleophilic attack[5].
Causality in Experimental Design
To synthesize 6-(Pyridin-2-ylmethoxy)nicotinic acid, 6-chloronicotinic acid is reacted with pyridin-2-ylmethanol. The choice of reagents is driven by the following mechanistic principles:
-
Base Selection (NaH): Sodium hydride is employed to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide nucleophile. Weaker bases may result in incomplete deprotonation, leading to sluggish reaction kinetics.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature stabilizes the transition state without solvating the alkoxide, thereby maximizing nucleophilicity and accelerating the SNAr reaction[4][5].
Step-by-Step Protocol (Self-Validating System)
-
Preparation : In an oven-dried flask under an inert argon atmosphere, dissolve pyridin-2-ylmethanol (1.1 eq) in anhydrous DMF.
-
Activation : Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 2.5 eq) portion-wise. Validation Check: The evolution of H₂ gas confirms the active deprotonation of both the alcohol and the carboxylic acid. Wait until gas evolution completely ceases.
-
Substitution : Slowly add 6-chloronicotinic acid (1.0 eq) to the alkoxide solution. Heat the reaction mixture to 80 °C for 12 hours. Validation Check: Monitor via TLC or LC-MS; the disappearance of the 6-chloronicotinic acid peak (m/z ~156) and the appearance of the product mass (m/z 231 [M+H]⁺) confirms successful SNAr[2][4].
-
Workup : Quench the reaction with cold water. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the free carboxylic acid, then filter.
-
Purification : Recrystallize the crude solid from an ethanol/water mixture to yield pure 6-(Pyridin-2-ylmethoxy)nicotinic acid.
Synthetic workflow for 6-(Pyridin-2-ylmethoxy)nicotinic acid via SNAr.
Pharmacological Relevance & Downstream Applications
Pyridine carboxylic acid isomers have historically resulted in a plethora of drugs targeting various diseases, owing to their robust structural stability and high degree of functionalization[1]. Specifically, 6-substituted nicotinic acid analogs have been identified as potent inhibitors of Carbonic Anhydrase III (CAIII), an emerging pharmacological target for the management of dyslipidemia, obesity, and cancer progression[3].
Mechanistic Binding Profile
Chromatographic and docking studies reveal that the carboxylic acid moiety of the ligand is essential for forming a coordinate bond with the Zn²⁺ ion in the enzyme's active site[3]. Concurrently, the bulky, hydrophobic pyridin-2-ylmethoxy group at position 6 occupies an adjacent hydrophobic pocket. This dual-interaction model provides steric hindrance that blocks the enzyme's esterase and hydration activities, drastically improving binding affinity and selectivity over other carbonic anhydrase isozymes[3].
Pharmacological mechanism of CAIII inhibition by 6-substituted nicotinic acid analogs.
Analytical Validation
To ensure the structural integrity and purity of the synthesized compound, a self-validating analytical workflow must be employed:
-
¹H NMR (DMSO-d6) : Validation requires the disappearance of the characteristic alcohol proton of pyridin-2-ylmethanol and the appearance of a distinct singlet integrating to 2 protons around δ 5.4 ppm, corresponding to the newly formed -CH₂- ether linkage. The acidic proton (-COOH) should appear as a broad singlet >12 ppm.
-
LC-MS (ESI) : The presence of a dominant peak at m/z 231 [M+H]⁺ validates the molecular weight (230.22 g/mol )[2]. If a peak at m/z ~156 persists, it indicates unreacted 6-chloronicotinic acid, signaling the need for extended reaction time or additional base[4].
-
HPLC : Run a reverse-phase gradient (Water/Acetonitrile with 0.1% TFA). A single sharp peak at >95% Area Under Curve (AUC) confirms purity suitable for downstream biological assays.
References
-
Title: 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Source: ResearchGate. URL: 3
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PMC / NIH. URL: 1
-
Title: An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. Source: BenchChem. URL:4
-
Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists. Source: ACS. URL: 5
-
Title: 5-(3-Aminophenyl)-2-hydroxynicotinic Acid. Source: BenchChem. URL: 2
-
Title: ChemScene (Page 311) @ ChemBuyersGuide.com. Source: ChemBuyersGuide. URL:
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Aminophenyl)-2-hydroxynicotinic Acid|CAS 1261896-54-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Strategic Design & Synthesis of 6-Alkoxynicotinic Acid Derivatives
The following technical guide provides a comprehensive review of 6-alkoxynicotinic acid derivatives, focusing on their critical role in medicinal chemistry, particularly as GPR40 (FFAR1) agonists for metabolic disease therapeutics.
A Technical Guide for Drug Discovery & Development
Executive Summary
The 6-alkoxynicotinic acid scaffold represents a privileged structure in modern medicinal chemistry, distinguishing itself from traditional phenylpropanoic acid derivatives by offering superior physicochemical properties.[1] While historically utilized in antimicrobial research, its primary value currently lies in the development of G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM).
This guide dissects the technical advantages of the pyridine core over benzene analogues, details robust synthetic pathways for the introduction of complex alkoxy tails, and analyzes the structural determinants that drive "full" versus "partial" agonism—a critical factor in clinical efficacy and safety.[1]
Chemical Fundamentals & SAR Logic
The Pyridine Advantage
In drug design, replacing a benzene ring (phenylpropanoic acid) with a pyridine ring (nicotinic acid) is a strategic "scaffold hop."[1]
-
Lipophilicity (cLogP): The nitrogen atom reduces overall lipophilicity, improving aqueous solubility—a chronic challenge in fatty acid receptor ligands.[1]
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich phenyl rings, potentially extending half-life (
). -
Acidity (pKa): The electron-withdrawing nature of the pyridine nitrogen lowers the pKa of the C3-carboxylic acid, altering its ionization state at physiological pH and strengthening ionic interactions with the receptor (typically Arg residues).
Structure-Activity Relationship (SAR) Map
The 6-alkoxynicotinic acid pharmacophore can be deconstructed into three functional zones:
| Zone | Component | Function & Design Requirement |
| Zone A | Carboxylic Acid (C3) | The Anchor: Forms a critical salt bridge with Arg183/Arg258 in the GPR40 binding pocket. Bioisosteres (e.g., tetrazoles) are possible but the acid is preferred for potency.[1] |
| Zone B | Pyridine Core | The Scaffold: Rigidifies the molecule.[1] The 2,5-substitution pattern (relative to nitrogen) or 2,6-substitution is crucial for orienting the tail. |
| Zone C | 6-Alkoxy Tail | The Hydrophobic Probe: The ether oxygen acts as a linker, while the alkyl/aryl tail extends into a deep lipophilic pocket.[1] Bulky, conformationally constrained tails (e.g., spirocycles, biaryls) often drive full agonism . |
Visualization: Pharmacophore Logic
Figure 1: The tripartite structure of 6-alkoxynicotinic acid derivatives showing the binding logic within the GPR40 receptor.[2][3]
Synthetic Methodologies
The synthesis of 6-alkoxynicotinic acid derivatives typically proceeds via Nucleophilic Aromatic Substitution (
Primary Route: Displacement
This is the industry-standard approach for introducing diverse alkoxy groups.[1]
Protocol:
-
Starting Material: Methyl 6-chloronicotinate (commercially available or synthesized from 6-hydroxynicotinic acid).[1]
-
Nucleophile Formation: React the desired alcohol (
) with a strong base (Sodium Hydride, ) in an aprotic polar solvent (DMF or THF) at 0°C to form the alkoxide.[1] -
Substitution: Add the alkoxide solution to the Methyl 6-chloronicotinate. Heat to 60–80°C for 2–4 hours.
-
Hydrolysis: Treat the intermediate ester with LiOH (aq) in THF/MeOH to liberate the free acid.
Alternative Route: Silver-Mediated Alkylation
Useful for sensitive substrates or methylation where harsh basic conditions must be avoided.[1]
Protocol (Methylation Example):
-
Reagents: 2-Chloro-6-hydroxynicotinic acid, Silver Carbonate (
), Methyl Iodide ( ).[4] -
Solvent: Chloroform (
).[1][4] -
Conditions: Stir at 50°C for 3 hours.
-
Mechanism:
acts as a halogen scavenger and activates the electrophile, facilitating the formation of the methoxy ether.[1]
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway for generating 6-alkoxynicotinic acid libraries.
Therapeutic Applications: GPR40 Agonism[3][5][6][7][8][9]
Mechanism of Action
GPR40 is a Gq-coupled receptor expressed in pancreatic
-
Safety Profile: Unlike Sulfonylureas, GPR40 agonists only stimulate insulin when glucose levels are elevated, significantly reducing the risk of hypoglycemia.[1]
Full vs. Partial Agonism
This is the critical differentiator in this chemical class.[1]
-
Partial Agonists (e.g., TAK-875): Bind to an allosteric site between TM3 and TM4.[7][8] They activate only the
pathway ( release). -
Full Agonists (e.g., AM-1638 derivatives): Bind to a distinct site near Intracellular Loop 2 (ICL2).[7][8] They activate both
and (cAMP generation).[1][7][8] -
Clinical Implication: Full agonists promote secretion of incretins (GLP-1, GIP) in addition to insulin, offering superior glycemic control.[1] 6-Alkoxynicotinic acid derivatives with large, constrained tails are often engineered to be full agonists.[1]
Visualization: Signaling Pathways[1]
Figure 3: Dual signaling capability of full agonists compared to Gq-restricted partial agonists.[1][2][3][4][9][10][11][5][6][12]
Experimental Protocols
Synthesis of Methyl 6-(benzyloxy)nicotinate (Example)
-
Preparation: Suspend NaH (60% in oil, 1.2 eq) in dry DMF under Argon. Cool to 0°C.[1]
-
Addition: Add Benzyl alcohol (1.1 eq) dropwise. Stir for 30 min until
evolution ceases. -
Coupling: Add Methyl 6-chloronicotinate (1.0 eq) dissolved in DMF.
-
Reaction: Warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Silica gel).
In Vitro Calcium Flux Assay (Functional Validation)
-
Cell Line: CHO-K1 cells stably expressing human GPR40.[1]
-
Dye Loading: Incubate cells with FLIPR Calcium 6 assay dye for 2 hours at 37°C.
-
Agonist Addition: Add serial dilutions of the 6-alkoxynicotinic acid derivative.
-
Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a fluorometric imaging plate reader.
-
Data Analysis: Calculate
relative to a standard full agonist (e.g., AM-1638).[1]
References
-
Discovery of GPR40 Full Agonists: Wang, Y., et al. "Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles."[1][5][13] ACS Medicinal Chemistry Letters, 2013.[1][13] Link
-
Structural Basis of Agonism: Ho, J.D., et al. "Structural basis for GPR40 allosteric agonism and incretin stimulation."[1][14] Nature Communications, 2018.[1] Link
-
Synthetic Methodology (SNAr): Li, Z., et al. "Catalyst-free amination of 2-chloronicotinic acid in water."[1] Journal of Chemical Research, 2011.[1][15] Link
-
GPR40 Signaling Pathways: Hauge, M., et al. "GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo."[1][14] Molecular Metabolism, 2015.[1] Link
-
Antimicrobial Applications: M. S. A. El-Gaby, et al. "Synthesis and Biological Activity of Novel Nicotinic Acid Derivatives."[1] Journal of the Brazilian Chemical Society, 2004.[1] Link
Sources
- 1. Origin of water on Earth - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40) [academia.edu]
- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 15. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Methodological & Application
High-Purity Synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid via SNAr
Executive Summary
Target Molecule: 6-(Pyridin-2-ylmethoxy)nicotinic acid CAS: N/A (Specific intermediate) / Core Scaffold: 6-Alkoxynicotinic acid Primary Application: Key intermediate for GPR40 agonists (e.g., Fasiglifam derivatives) and Glucokinase Activators (GKAs) in metabolic disease research.
This Application Note details a robust, high-purity synthetic route for 6-(Pyridin-2-ylmethoxy)nicotinic acid . While direct Nucleophilic Aromatic Substitution (SNAr) on 6-chloronicotinic acid is chemically possible, it suffers from poor solubility and electronic deactivation due to carboxylate formation. Therefore, this protocol utilizes an Ester-Telescoped Route : esterification of the starting acid, followed by SNAr displacement, and subsequent hydrolysis. This strategy ensures optimal electrophilicity of the pyridine ring, high yields, and simplified purification.
Retrosynthetic Analysis & Pathway
The synthesis is designed to maximize the electrophilicity of the pyridine ring at the C6 position. The carboxylic acid group is temporarily masked as a methyl ester to prevent deactivation (via
Figure 1: Retrosynthetic logic prioritizing electronic activation of the pyridine core.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Solvent (SNAr) | Anhydrous DMF or THF | Polar aprotic solvents stabilize the transition state. DMF is preferred for rate; THF is safer but slower. |
| Base Selection | Sodium Hydride (60%) | Strong base required to fully deprotonate the alcohol ( |
| Temperature | 0°C | The SNAr reaction is exothermic. Starting at 0°C prevents runaway side reactions. |
| Stoichiometry | 1.1 eq. Alcohol / 1.2 eq. Base | Slight excess ensures complete consumption of the limiting electrophile (chloro-ester). |
| Water Content | < 0.1% (Karl Fischer) | Water competes with the alkoxide, leading to hydrolysis of the ester or chloride displacement by |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-chloronicotinate
Objective: Activate the 6-chloronicotinic acid for nucleophilic attack.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under
atmosphere. -
Dissolution: Charge 6-Chloronicotinic acid (10.0 g, 63.5 mmol) and anhydrous Methanol (100 mL).
-
Activation: Cool the solution to 0°C. Dropwise add Thionyl Chloride (SOCl
) (9.2 mL, 127 mmol, 2.0 eq) over 20 minutes. Caution: Exothermic, gas evolution (SO , HCl). -
Reaction: Remove ice bath and heat to reflux (65°C) for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess SOCl
. -
Neutralization: Redissolve residue in EtOAc (150 mL) and wash carefully with saturated NaHCO
(2 x 50 mL) and Brine (50 mL). -
Isolation: Dry organic layer over Na
SO , filter, and concentrate.-
Yield: ~95–98% (White crystalline solid).
-
Purity: Sufficient for next step without column chromatography.
-
Step 2: SNAr Coupling (The Critical Step)
Objective: Install the pyridin-2-ylmethoxy group via nucleophilic aromatic substitution.
-
Alkoxide Formation:
-
In a dry 250 mL 3-neck RBF under Argon, suspend Sodium Hydride (60% dispersion in oil, 2.8 g, 70 mmol, 1.2 eq) in anhydrous DMF (30 mL). Cool to 0°C.
-
Dissolve Pyridin-2-ylmethanol (7.6 g, 69.6 mmol, 1.1 eq) in DMF (20 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 min until
evolution ceases (Solution becomes clear/yellowish).
-
-
Addition of Electrophile:
-
Dissolve Methyl 6-chloronicotinate (10.8 g, 63.0 mmol, 1.0 eq) in DMF (30 mL).
-
Add this solution dropwise to the alkoxide mixture at 0°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: If reaction is sluggish, heat to 50°C.
-
-
Quench & Workup:
-
Quench carefully with Water (100 mL) (exothermic!).
-
Extract with EtOAc (3 x 100 mL). Note: Pyridine derivatives are polar; ensure thorough extraction.
-
Wash combined organics with water (3 x 50 mL) to remove DMF, then brine.
-
Dry (Na
SO ) and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography (Gradient: 20%
60% EtOAc in Hexane).-
Target Intermediate: Methyl 6-(pyridin-2-ylmethoxy)nicotinate.
-
Step 3: Hydrolysis to Final Acid
Objective: Unmask the carboxylic acid under mild conditions.
-
Hydrolysis: Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF (5 vol) and Water (2 vol).
-
Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H
O) (2.0 eq). -
Conditions: Stir at RT for 4–6 hours. (Conversion is usually rapid).
-
Isolation (pH Adjustment):
-
Concentrate THF under vacuum.
-
Dilute the aqueous residue with water.
-
Acidify carefully with 1N HCl to pH ~3–4.
-
The product, 6-(Pyridin-2-ylmethoxy)nicotinic acid , will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 45°C.
Analytical Validation (Self-Validating System)
| Assay | Expected Result | Interpretation |
| LC-MS | [M+H] | Confirms molecular weight (C |
| 1H NMR | Loss of methyl ester singlet confirms successful hydrolysis (Step 3). | |
| 1H NMR | Presence of O-CH | |
| Appearance | White to Off-White Powder | Yellowing indicates pyridine oxidation or residual DMF impurities. |
Troubleshooting & Optimization
-
Issue: Low Yield in SNAr Step.
-
Cause: Incomplete deprotonation of alcohol or moisture in DMF.
-
Solution: Increase NaH to 1.5 eq and ensure DMF is distilled/dried over molecular sieves.
-
-
Issue: "Gummy" Product after Hydrolysis.
-
Cause: Isoelectric point issues.
-
Solution: The product is zwitterionic (pyridine N and carboxylic acid). Do not over-acidify below pH 3. If gum forms, sonicate in acetonitrile/water to induce crystallization.
-
-
Issue: Impurity at ~10%.
-
Cause: Displacement of chloride by hydroxide (from wet solvent) creating 6-hydroxynicotinic acid.
-
Solution: Strict anhydrous conditions in Step 2.
-
References
-
SNAr Mechanism & Selectivity
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.
-
-
Synthesis of Nicotinic Acid Derivatives
-
Patent US2993904A.[1] "Preparation of 6-methylnicotinic acid." (Describes oxidation/hydrolysis workflows relevant to nicotinic acid isolation).
-
-
Similar SNAr Protocols on Pyridines
-
Patent CN102249994B. "Preparation method of nicotinic acid." (Provides industrial context for hydrolysis conditions).
-
- Schlosser, M. (2005). "The 6-Chloronicotinic Acid Route." Organometallics in Synthesis.
-
GPR40 Agonist Chemistry (Contextual)
-
Tsujihata, Y., et al. (2011).[2] "TAK-875, a potent 6-substituted nicotinic acid derivative." PLOS ONE. (Illustrates the biological relevance of this scaffold).
-
Sources
Application Note: Protocol for Coupling 6-Chloronicotinic Acid with Pyridin-2-ylmethanol
Part 1: Strategic Analysis & Retrosynthesis
Introduction
The coupling of 6-chloronicotinic acid (6-CNA) and pyridin-2-ylmethanol yields pyridin-2-ylmethyl 6-chloronicotinate . This bis-pyridine ester is a high-value scaffold in medicinal chemistry, serving as a precursor for nicotinic acetylcholine receptor ligands and potential metallo-organic ligands due to its bidentate nitrogen capacity.
Synthetic Challenges & Strategy
This reaction presents specific chemoselective challenges that distinguish it from standard aliphatic esterifications:
-
Nucleophilic Aromatic Substitution (
) Risk: The chlorine atom at the C6 position of the nicotinic acid is activated by the electron-deficient pyridine ring. Harsh basic conditions or high temperatures can lead to the displacement of the chloride by the alkoxide, forming an ether byproduct rather than the desired ester. -
Dual Basic Nitrogen Interference: Both the substrate and the reactant contain pyridine nitrogens. These can act as competitive nucleophiles (forming N-acylpyridinium salts) or proton sponges, potentially stalling acid-catalyzed pathways.
-
Acid Chloride Instability: While converting 6-CNA to its acid chloride is a viable pathway, the resulting 6-chloronicotinoyl chloride is moisture-sensitive and can degrade if not handled under strictly anhydrous conditions.
Selected Approach:
We will detail two protocols. Method A (Steglich Esterification) is the primary recommendation for laboratory-scale synthesis (mg to gram scale) due to its mild conditions that minimize
Part 2: Experimental Protocols
Reagent Stoichiometry & Properties
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Key Property |
| 6-Chloronicotinic Acid | 157.55 | 1.0 | Substrate | |
| Pyridin-2-ylmethanol | 109.13 | 1.1 | Nucleophile | Hygroscopic; Basic N |
| EDC | 191.70 | 1.2 | Coupling Agent | Water-soluble byproduct |
| DMAP | 122.17 | 0.1 | Catalyst | Hyper-nucleophilic acylation catalyst |
| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous required |
Method A: Steglich Esterification (Primary Protocol)
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).[1] EDC is preferred over DCC because the urea byproduct is water-soluble, simplifying purification.
Step-by-Step Procedure:
-
Preparation of Reaction Vessel:
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Purge with nitrogen (
) or argon to maintain an inert atmosphere.[5]
-
-
Solubilization:
-
Charge the flask with 6-chloronicotinic acid (1.0 equiv, e.g., 1.57 g, 10 mmol).
-
Add anhydrous Dichloromethane (DCM) (40 mL, 0.25 M concentration).
-
Note: The acid may not fully dissolve initially; it will solubilize as the reaction proceeds.
-
-
Activation:
-
Add Pyridin-2-ylmethanol (1.1 equiv, 1.20 g, 11 mmol) to the suspension.
-
Add DMAP (0.1 equiv, 122 mg, 1 mmol) in one portion.
-
Cool the mixture to 0°C using an ice bath. Critical: Cooling prevents initial exotherms that could trigger side reactions.
-
-
Coupling:
-
Add EDC
HCl (1.2 equiv, 2.30 g, 12 mmol) in small portions over 5 minutes. -
Stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir for 12–16 hours.
-
-
Monitoring:
-
Check progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes).
-
Visualization: UV light (254 nm). The product will be less polar (higher
) than the acid.
-
-
Workup (Self-Validating Purification):
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash 1: Water (30 mL) – Removes EDC
HCl and urea byproduct. -
Wash 2: Saturated
(30 mL) – Removes unreacted nicotinic acid. -
Wash 3: Brine (30 mL) – Removes residual water.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.[6]
-
Method B: Acid Chloride Activation (Scale-Up Alternative)
Use this method if Method A fails to reach full conversion.
-
Activation: Suspend 6-chloronicotinic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir until gas evolution ceases (approx. 2h).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical to prevent reaction with the alcohol). Redissolve the crude acid chloride in DCM.
-
Coupling: Add a solution of Pyridin-2-ylmethanol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM dropwise to the acid chloride solution at 0°C.
-
Workup: Wash with water and brine as in Method A.
Part 3: Visualization & Logic
Reaction Mechanism & Pathway
The following diagram illustrates the Steglich mechanism, highlighting the role of DMAP in suppressing the N-acylurea rearrangement side reaction.
Caption: Figure 1. DMAP-catalyzed Steglich esterification pathway preventing N-acylurea rearrangement.[7]
Purification Workflow
This flowchart guides the researcher through the critical workup steps to ensure purity.
Caption: Figure 2. Self-validating workup protocol for removal of byproducts and unreacted starting material.
Part 4: Trustworthiness & Troubleshooting
Characterization Benchmarks
To validate the synthesis, the following NMR signals are diagnostic:
-
NMR (400 MHz,
):-
Methylene Linker (
): Singlet around 5.50 ppm. -
6-Chloro Proton: Doublet around
7.45 ppm (distinctive upfield shift relative to other pyridine protons). -
Pyridin-2-yl Protons: Multiplets in the 7.2–8.6 ppm range.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | N-Acylurea formation | Ensure DMAP is fresh and added before EDC. |
| Product is an Oil | Residual solvent/impurities | Triturate with cold pentane or diethyl ether to induce crystallization. |
| New Spot on TLC ( | Reaction temperature too high. Keep strictly at 0°C during addition and <25°C during stirring. | |
| Starting Material Remains | Acid insolubility | Switch to Method B (Acid Chloride) or use DMF/DCM (1:4) co-solvent. |
Safety Considerations
-
6-Chloronicotinic Acid: Irritant.[8] Avoid inhalation of dust.
-
EDC/DMAP: Toxic if swallowed and skin sensitizers. Wear nitrile gloves.
-
Pyridin-2-ylmethanol: Combustible liquid. Handle in a fume hood.
References
-
Steglich Esterification Mechanism & Protocol: Neises, B., & Steglich, W. (1978).[7][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
-
Properties of 6-Chloronicotinic Acid: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782165, 6-Chloronicotinoyl chloride (Derivative Reference).
-
General Pyridine Ester Synthesis: BenchChem Protocols. (2025). Application Notes for Steglich Esterification using EDC.
-
Alternative Acid Chloride Method: Organic Syntheses, Coll. Vol. 9, p. 110 (1998). Esterification of Carboxylic Acids with Alcohols.[9][10][11][12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 58757-38-3: 6-Chloronicotinoyl chloride | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. grokipedia.com [grokipedia.com]
- 8. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for Utilizing 6-(Pyridin-2-ylmethoxy)nicotinic Acid as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of HIF Stabilization
The cellular response to hypoxia, or low oxygen tension, is a fundamental physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for proteasomal degradation. This degradation is initiated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). In hypoxic conditions, the activity of PHDs is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent dimerization with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, activating a cascade of adaptive responses, including erythropoiesis, angiogenesis, and metabolic reprogramming.[1][2]
The therapeutic potential of harnessing this pathway has led to the development of small molecule inhibitors of PHDs. By inhibiting these enzymes, HIF-α can be stabilized even under normoxic conditions, effectively mimicking a hypoxic response. This has significant implications for the treatment of various pathologies, most notably anemia associated with chronic kidney disease (CKD).[1][2][3][4] Several HIF-PH inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, have been approved or are in late-stage clinical trials, demonstrating the clinical viability of this therapeutic strategy.[4][5]
This document provides a detailed guide for researchers on utilizing a promising scaffold, 6-(Pyridin-2-ylmethoxy)nicotinic acid , for the development of novel HIF-PH inhibitors. We will delve into the mechanistic rationale, synthetic strategies, and detailed protocols for in vitro and in vivo evaluation of compounds based on this scaffold.
Mechanism of Action: The Role of 6-(Pyridin-2-ylmethoxy)nicotinic Acid Scaffold
The 6-(Pyridin-2-ylmethoxy)nicotinic acid scaffold is designed to mimic the endogenous PHD substrate, 2-oxoglutarate, and chelate the active site iron (Fe²⁺), thereby competitively inhibiting the enzyme. The structural features of this scaffold are critical for its inhibitory activity.
Caption: HIF-1α Regulation and the Point of Intervention for 6-(Pyridin-2-ylmethoxy)nicotinic Acid.
The pyridine and nicotinic acid moieties provide the necessary coordination sites for the catalytic iron atom within the PHD active site. The methoxy linker and the second pyridine ring can be systematically modified to explore the surrounding hydrophobic and hydrophilic pockets, thereby optimizing potency and selectivity. Structure-activity relationship (SAR) studies on similar pyridine-based scaffolds have shown that modifications at various positions can significantly impact inhibitory activity.[6]
Synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic Acid Derivatives: A General Protocol
While the direct synthesis of 6-(pyridin-2-ylmethoxy)nicotinic acid is not extensively detailed in readily available literature, a plausible and adaptable synthetic route can be constructed based on established pyridine chemistry. The following protocol outlines a general strategy.
Caption: General Synthetic Workflow for 6-(Pyridin-2-ylmethoxy)nicotinic Acid.
Step 1: Esterification of 6-Methylnicotinic Acid 6-Methylnicotinic acid is converted to its corresponding methyl ester to protect the carboxylic acid functionality. This can be achieved using standard esterification conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid.
Step 2: Bromination of the Methyl Group The methyl group at the 6-position of the nicotinic acid ester is then brominated to introduce a leaving group for the subsequent etherification step. This is typically performed using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.
Step 3: Williamson Ether Synthesis The resulting 6-(bromomethyl)nicotinate is reacted with pyridin-2-ylmethanol in the presence of a base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This nucleophilic substitution reaction forms the desired ether linkage.
Step 4: Saponification Finally, the methyl ester is hydrolyzed to the carboxylic acid by treatment with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent like methanol or THF. Acidification of the reaction mixture then yields the final product, 6-(pyridin-2-ylmethoxy)nicotinic acid.
Structure-Activity Relationship (SAR) Considerations: Systematic modifications can be introduced to explore the SAR of this scaffold. Key areas for modification include:
-
Substitutions on the nicotinic acid ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and binding affinity.
-
Alterations to the linker: The length and flexibility of the methoxy linker can be varied.
-
Substitutions on the second pyridine ring: Modifications to this ring can explore interactions with different pockets within the PHD active site.
In Vitro Evaluation: Protocols for Assessing HIF-PH Inhibitory Activity
A tiered approach to in vitro testing is recommended to efficiently identify and characterize potent inhibitors.
HIF-1α Stabilization via Western Blotting
This assay directly measures the accumulation of HIF-1α protein in cells treated with the test compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, HepG2, or a renal cell line like HK-2) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the 6-(pyridin-2-ylmethoxy)nicotinic acid derivative (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 4-8 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control such as cobalt chloride (CoCl₂) (100 µM) or desferrioxamine (DFO) (100 µM).[7][8]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Due to the rapid degradation of HIF-1α, it is crucial to work quickly and keep samples on ice.[8][9]
-
For enhanced detection, consider preparing nuclear extracts as stabilized HIF-1α translocates to the nucleus.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.[8]
-
HRE-Driven Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the stabilized HIF complex.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple copies of the HRE and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the test compound and controls as described for the Western blot assay.
-
-
Luciferase Assay:
-
After the treatment period (e.g., 16-24 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[10]
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Data Presentation:
| Compound | HIF-1α Stabilization (Fold Induction vs. Vehicle) | HRE-Luciferase Activity (Fold Induction vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| Positive Control (e.g., CoCl₂) | >10 | >10 |
| 6-(Pyridin-2-ylmethoxy)nicotinic acid Analog 1 | Insert Data | Insert Data |
| 6-(Pyridin-2-ylmethoxy)nicotinic acid Analog 2 | Insert Data | Insert Data |
In Vivo Evaluation: A Rodent Model of Renal Anemia
To assess the therapeutic potential of promising compounds, an in vivo model of renal anemia is essential.
Caption: In Vivo Experimental Workflow for Evaluating HIF-PH Inhibitors.
Protocol:
-
Induction of Chronic Kidney Disease and Anemia:
-
An established method is to feed mice or rats a diet containing adenine to induce tubulointerstitial nephritis, which leads to CKD and subsequent anemia.[11]
-
-
Compound Administration:
-
Once anemia is established, administer the 6-(pyridin-2-ylmethoxy)nicotinic acid derivative orally at various doses. Include a vehicle control group and a positive control group (e.g., a known HIF-PH inhibitor).
-
-
Monitoring and Analysis:
-
Collect blood samples regularly (e.g., weekly) to monitor hematological parameters, including hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count.
-
Measure serum erythropoietin (EPO) levels using an ELISA kit to confirm the mechanism of action.
-
Analyze markers of iron metabolism, such as serum iron, transferrin saturation, and hepcidin levels. HIF-PH inhibitors are known to improve iron utilization.[1][5]
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues (kidneys, liver, spleen) for histological analysis to assess any potential off-target effects.
-
Data Presentation:
| Treatment Group | Hemoglobin (g/dL) | Serum EPO (pg/mL) |
| Vehicle Control | Insert Data | Insert Data |
| Positive Control | Insert Data | Insert Data |
| Test Compound (Low Dose) | Insert Data | Insert Data |
| Test Compound (High Dose) | Insert Data | Insert Data |
Conclusion
The 6-(pyridin-2-ylmethoxy)nicotinic acid scaffold represents a promising starting point for the development of novel and potent HIF-PH inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this scaffold. By systematically exploring the structure-activity relationships, researchers can optimize the pharmacological properties of these compounds and potentially develop new therapeutic agents for anemia and other hypoxia-related diseases.
References
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
-
Warshakoon, N. T., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. [Link]
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), e1-e12. [Link]
-
Li, Z., & Shen, L. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Chinese Medical Journal. [Link]
-
Zhang, Y., et al. (2025). Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia. ACS Medicinal Chemistry Letters. [Link]
-
David, V., et al. (2021). The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. Journal of Bone and Mineral Research, 36(3), 564-576. [Link]
-
JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]
- Google Patents. (1961).
-
Warshakoon, N. T., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. ResearchGate. [Link]
-
Stasiak, M., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI. [Link]
-
Li, Z., & Shen, L. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Chinese Medical Journal. [Link]
-
Zhang, Y., et al. (2025). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Docwire News. (2024). HIF-PH Inhibitors for Anemia in CKD. [Link]
-
Haase, V. H. (2024). HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. [Link]
-
Li, Z., & Shen, L. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. MedNexus. [Link]
Sources
- 1. docwirenews.com [docwirenews.com]
- 2. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Efficient Preparation of Amide Derivatives from 6-(Pyridin-2-ylmethoxy)nicotinic acid
[1]
Abstract
This application note details the optimized protocols for synthesizing amide derivatives from 6-(Pyridin-2-ylmethoxy)nicotinic acid . This scaffold, featuring two pyridine rings linked by an ether bridge, is a privileged structure in medicinal chemistry, often associated with GPR119 agonists and glucokinase activators.[1] The presence of the basic pyridine nitrogen and the potentially acid-sensitive ether linkage presents specific synthetic challenges. This guide compares two primary methodologies: Method A (HATU-mediated coupling) for high-throughput discovery and Method B (Acid Chloride activation) for scale-up, providing critical insights into solubility management and purification strategies unique to zwitterionic heteroaromatic systems.[1]
Introduction & Retrosynthetic Strategy
The conversion of 6-(Pyridin-2-ylmethoxy)nicotinic acid to its amide derivatives requires careful selection of coupling agents to avoid side reactions such as
The Chemical Challenge
-
Solubility: The starting material is often zwitterionic (protonated pyridine/deprotonated carboxylate), leading to poor solubility in non-polar solvents (DCM, Toluene).[1]
-
Regioselectivity: The pyridine nitrogen is nucleophilic. Activation of the carboxylic acid must be faster than the intermolecular attack of the pyridine nitrogen to prevent polymerization or self-capping.
-
Stability: While the ether linkage is generally robust, strong Lewis acids or harsh chlorinating agents (e.g., refluxing SOCl
) can degrade the molecule or chlorinate the pyridine ring [1].
Strategic Approach
-
Discovery Route (Method A): Uses HATU/DIPEA in polar aprotic solvents (DMF/DMA).[1] This avoids acidic conditions and generally provides higher yields for complex amines.
-
Scale-Up Route (Method B): Uses Oxalyl Chloride/DMF (catalytic) to generate the acid chloride in situ.[1] This is more cost-effective but requires strict anhydrous conditions to prevent hydrolysis.
Visualizing the Workflow
The following diagram outlines the decision logic and reaction pathways for this synthesis.
Figure 1: Decision tree for amide coupling of pyridine-ether based acids. Route A is preferred for library synthesis; Route B for bulk preparation.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Starting Acid | >97% Purity | Core Scaffold |
| HATU | 99% (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Agent (Method A) |
| Oxalyl Chloride | 2.0 M in DCM | Chlorinating Agent (Method B)[1] |
| DIPEA | Anhydrous (Hunig's Base) | Base (Proton Scavenger) |
| DMF | Anhydrous, Sure/Seal™ | Solvent (Critical for solubility) |
| LCMS | C18 Column, Formic Acid modifier | Reaction Monitoring |
Experimental Protocols
Method A: HATU-Mediated Coupling (Recommended)
Best for: Discovery chemistry, valuable amines, and parallel synthesis.[1]
Rationale: HATU is chosen over EDC/HOBt because the electron-deficient nature of the nicotinic acid ring makes the carboxylate less nucleophilic. The At-HOAt active ester formed by HATU is highly reactive toward amines [2].
Protocol:
-
Dissolution: In a dry vial, dissolve 6-(Pyridin-2-ylmethoxy)nicotinic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Note: If the acid does not dissolve, add DIPEA (1.0 equiv) to break the zwitterionic lattice.
-
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution should turn from cloudy to clear yellow/orange as the activated ester forms.
-
-
Coupling: Add the Amine (R-NH
, 1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]
-
Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO
(3x) and Brine (1x). -
Purification: Dry organic layer over Na
SOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , filter, and concentrate. Purify via flash chromatography (typically 0–10% MeOH in DCM).
Method B: Acid Chloride Activation (Scale-Up)
Best for: >5g scale, simple amines, cost-reduction.[1]
Rationale: Oxalyl chloride is milder than Thionyl Chloride and produces gaseous byproducts (CO, CO
Protocol:
-
Suspension: Suspend the starting acid (1.0 equiv) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (2–3 drops).[1]
-
Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv).
-
Caution: Vigorous gas evolution.
-
-
Formation: Allow to warm to RT and stir for 2 hours until the solution becomes clear (indicates acid chloride formation).
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
Coupling: Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine (1.1 equiv) and Triethylamine (Et
N, 3.0 equiv) in DCM. -
Workup: Wash with water and brine.
Purification & Characterization Strategy
The "Self-Validating" aspect of this protocol relies on exploiting the amphoteric nature of the pyridine rings during workup.
The "Acid-Wash" Trick
If your target amide product is significantly less basic than the starting amine or the pyridine byproducts, you can utilize a pH-controlled wash.
-
Organic Phase: Dissolve crude reaction mixture in EtOAc.
-
Acid Wash: Wash with 0.5 M Citric Acid (pH ~3-4).[1]
-
Base Wash: Wash with Sat. NaHCO
to remove unreacted starting acid and HATU byproducts.
Analytical Validation (Data Table)
| Parameter | Expected Result | Notes |
| 1H NMR (DMSO-d6) | Methylene singlet @ ~5.5 ppm | Characteristic of the O-CH |
| 1H NMR (Aromatic) | 6-7 distinct aromatic protons | Confirm integration of both pyridine rings + amine R-group. |
| LCMS Purity | >95% (UV 254 nm) | Major peak should correspond to [M+H].[1] |
| Appearance | White to Off-White Solid | Yellowing indicates pyridine oxidation or HATU residues. |
Troubleshooting Guide
Issue: Low Conversion of Starting Acid.
-
Cause: Poor solubility of the zwitterionic acid in DCM/DMF.
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or increase temperature to 40°C during the activation step before adding the amine.
Issue: Product stuck in Aqueous Layer during workup.
-
Cause: The product is too polar or basic (protonated by the citric acid wash).
-
Solution: Use "Salting Out" extraction. Saturate the aqueous layer with NaCl and extract with 10% MeOH in CHCl
instead of EtOAc. Alternatively, use n-Butanol.[9]
Issue: Ether Cleavage.
-
Cause: Highly acidic conditions or high temperatures during acid chloride formation.
-
Solution: Ensure Method B is kept at 0°C–RT. Do not use refluxing Thionyl Chloride.
References
-
Montalbetti, C.A.G.N., & Falque, V. (2005).[1][5][10] Amide bond formation and peptide coupling.[7][8][10] Tetrahedron, 61(46), 10827–10852.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
BenchChem. (2025).[1][11] Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][8][12][13] Organic Process Research & Development, 20(2), 140–177.[1]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Application Note: Optimization of Ether Linkage Formation in Pyridine Carboxylic Acids
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoselective O-alkylation, SNAr methodologies, and self-validating experimental workflows.
Mechanistic Context: The Chemoselectivity Challenge
The synthesis of ether-linked pyridine carboxylic acids (e.g., alkoxynicotinic or alkoxypicolinic acids) is a foundational transformation in the development of novel pharmaceuticals, agrochemicals, and functionalized ligands. However, establishing an ether linkage on these heterocycles presents significant chemoselectivity challenges due to the intrinsic electronic properties of the pyridine core.
When utilizing hydroxypyridine carboxylic acids as starting materials, researchers must navigate the well-documented predisposition of these molecules to undergo N-alkylation rather than the desired O-alkylation 1. This occurs because hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridones. In polar environments, the thermodynamically stable pyridone tautomer dominates, leading to the formation of N-alkylated side products. Furthermore, the presence of a free carboxylic acid moiety necessitates orthogonal protection strategies or highly selective reaction conditions to prevent competitive esterification 2.
Strategic Pathways for Etherification
To reliably forge ether linkages on pyridine carboxylic acids, two primary synthetic pathways are utilized, dictated by the substitution pattern of the starting precursor.
Pathway A: SNAr Alkoxylation of Halopyridines
The most robust method for forming pyridine ethers avoids the tautomerism issue entirely by utilizing halogenated pyridine carboxylic acids (e.g., 6-chloronicotinic acid) 3. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing carboxylic acid, highly activates the ortho and para positions toward Nucleophilic Aromatic Substitution (SNAr) 4. By reacting the halopyridine with an alkoxide, researchers can achieve highly regioselective O-alkylation 5.
Pathway B: Chemoselective O-Alkylation via HSAB Theory
When starting from hydroxypyridine derivatives, overcoming the intrinsic bias for N-alkylation requires strict control of the reaction microenvironment. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". Utilizing silver salts (e.g.,
Workflow & Decision Matrix
Decision matrix for chemoselective ether linkage formation in pyridine carboxylic acids.
Quantitative Optimization Data
The table below summarizes the profound impact of base and solvent selection on the chemoselectivity of alkylating 6-hydroxynicotinate derivatives. Notice how the shift from thermodynamic control (alkali metals in polar aprotic solvents) to HSAB kinetic control (silver salts in non-polar solvents) completely inverts the product ratio 1.
| Base | Solvent | Temp (°C) | Major Product Formed | O-Alkylation (%) | N-Alkylation (%) |
| DMF | 80 | N-Alkylation (Pyridone) | 10% | 90% | |
| DMF | 80 | N-Alkylation (Pyridone) | 15% | 85% | |
| THF | 60 | N-Alkylation (Pyridone) | 20% | 80% | |
| Toluene | 80 | O-Alkylation (Ether) | 92% | 8% | |
| 60 | O-Alkylation (Ether) | 88% | 12% |
Self-Validating Experimental Protocols
Protocol A: SNAr Alkoxylation of 6-Chloronicotinic Acid
Objective: Form an ether linkage at the C6 position via nucleophilic aromatic substitution 3. Causality: Using 2.2 equivalents of sodium hydride ensures that the first equivalent deprotonates the carboxylic acid (protecting it in situ as an unreactive carboxylate), while the second equivalent forms the highly nucleophilic alkoxide required to attack the activated C6 position 4.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under
, dissolve the desired alcohol (1.1 mmol) in anhydrous THF (5 mL). -
Alkoxide Formation: Cool the solution to 0 °C. Carefully add
(60% dispersion in mineral oil, 2.2 mmol). Stir for 30 minutes until evolution ceases. -
SNAr Reaction: Add 6-chloronicotinic acid (1.0 mmol) portion-wise. Remove the ice bath and heat the reaction to reflux (approx. 70 °C) for 12 hours.
-
Quench & Workup: Cool to room temperature. Carefully quench with
(5 mL). Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted alcohol. -
Isolation: Acidify the aqueous layer to pH 3–4 using 1M
. The alkoxynicotinic acid product will precipitate. Filter, wash with cold water, and dry under a vacuum.
Validation & Analytical Signatures:
-
TLC: The product will be highly UV-active but will sit close to the baseline in standard non-polar solvent systems due to the free carboxylic acid.
-
1H NMR: Successful etherification is confirmed by the disappearance of the alcohol's hydroxyl proton and the appearance of the alkoxide protons (e.g., a triplet around 4.3 ppm for an
group). The pyridine ring protons will also shift upfield compared to the highly electron-deficient chloropyridine precursor.
Protocol B: Silver-Mediated O-Alkylation of Methyl 6-Hydroxynicotinate
Objective: Selectively form the O-alkylated ether over the N-alkylated pyridone utilizing HSAB control 1.
Causality: The carboxylic acid must first be protected as a methyl ester to prevent competitive esterification. The use of
Step-by-Step Methodology:
-
Preparation: Suspend Methyl 6-hydroxynicotinate (1.0 mmol) and
(1.5 mmol) in anhydrous toluene (10 mL) in a round-bottom flask. -
Light Protection: Wrap the flask in aluminum foil, as silver salts are highly photosensitive and will degrade to elemental silver under ambient light.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) to the suspension.
-
Heating: Stir the mixture at 80 °C for 18 hours.
-
Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the precipitated silver halide salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Validation & Analytical Signatures:
-
IR Spectroscopy: The N-alkylated pyridone side-product exhibits a strong, characteristic amide-like carbonyl stretch at ~1650 cm⁻¹. The absence of this peak confirms successful O-alkylation.
-
1H NMR: The
protons of the ether linkage typically resonate downfield (e.g., 4.2–4.5 ppm). If N-alkylation occurred, the protons of the corresponding pyridone would appear further upfield (e.g., 3.8–4.1 ppm).
References
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction ResearchGate[Link]
-
Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) MDPI[Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides ResearchGate[Link]
-
From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry RWTH Publications[Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone Journal of the American Chemical Society[Link]
Sources
Application Note: Functionalization of 6-(Pyridin-2-ylmethoxy)nicotinic acid for SAR Studies
Abstract
This application note details the strategic functionalization of 6-(Pyridin-2-ylmethoxy)nicotinic acid , a privileged bi-heteroaryl ether scaffold frequently associated with GPR40 (FFAR1) agonists and nicotinic acetylcholine receptor (nAChR) ligands. We provide high-throughput compatible protocols for diversifying the carboxylic acid handle using T3P® technology and introduce late-stage C–H functionalization methodologies (Minisci reaction) to modify the pyridine rings directly. These protocols are designed to accelerate Structure-Activity Relationship (SAR) exploration while maintaining high physicochemical integrity.
Introduction & Scaffold Analysis
The 6-(Pyridin-2-ylmethoxy)nicotinic acid scaffold represents a "privileged structure" in medicinal chemistry. It features two pyridine rings connected by an ether linkage, with a carboxylic acid handle at the C3 position of the central pyridine.
Therapeutic Relevance[1][2][3][4][5][6]
-
GPR40 (FFAR1) Agonists: This motif mimics the biphenyl/biaryl ether pharmacophores found in Fasiglifam (TAK-875) and related insulin secretagogues used in Type 2 Diabetes research.
-
nAChR Ligands: Structural analogs (e.g., Sazetidine-A derivatives) utilize similar ether-linked pyridine systems to modulate
receptors.[1]
SAR Vectors and Challenges
The primary challenge in optimizing this scaffold is balancing lipophilicity (
Figure 1: SAR Decision Tree (Visualizing the strategic modification points of the scaffold)
Caption: Strategic vectors for modifying the 6-(Pyridin-2-ylmethoxy)nicotinic acid scaffold. Red indicates the primary synthetic handle; Green indicates late-stage functionalization targets.
Module A: The Carboxylic Acid Handle (Amide Library Synthesis)
The most direct SAR vector is the conversion of the carboxylic acid into amides. While HATU is a standard coupling reagent, it often requires chromatographic purification which bottlenecks library synthesis.
Recommended Approach: We utilize T3P® (Propylphosphonic anhydride) .[2][3][4] T3P generates water-soluble byproducts, allowing for "wash-only" purification (liquid-liquid extraction), which is critical for high-throughput SAR.
Protocol 1: T3P-Mediated Parallel Amide Coupling
Objective: Synthesis of a 24-member amide library with >90% purity without column chromatography.
Reagents:
-
Scaffold: 6-(Pyridin-2-ylmethoxy)nicotinic acid (0.1 mmol per reaction).
-
Diverse Amines (1.1 equiv).
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often reduces epimerization risk, though less critical for this achiral acid.
-
Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv).
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
Step-by-Step Methodology:
-
Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve the scaffold (23 mg, 0.1 mmol) and the specific amine (0.11 mmol) in EtOAc (1.0 mL).
-
Base Addition: Add Pyridine (24 µL, 0.3 mmol).
-
Activation: Add T3P solution (50% in EtOAc, ~90 µL, 0.15 mmol) dropwise at 0°C (or RT for non-sensitive amines).
-
Reaction: Cap and shake/stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
Troubleshooting: If conversion is <50% after 4h, heat to 50°C. T3P is thermally stable.
-
-
Workup (The "Wash" Step):
-
Add water (1 mL). Vortex for 1 minute.
-
(Optional) Add 10% citric acid (1 mL) to remove unreacted amine (if basic).
-
Add sat. NaHCO3 (1 mL) to neutralize and remove excess acid/T3P byproducts.
-
Separate the organic layer.
-
-
Isolation: Dry organic layer over Na2SO4, filter, and concentrate.
Data: Reagent Comparison for High-Throughput SAR
| Feature | T3P (Recommended) | HATU | EDC/HOBt |
| Byproduct Solubility | Water Soluble (Wash away) | Organic Soluble (Requires Col.) | Urea precipitates (Filtration) |
| Epimerization Risk | Very Low | Low/Medium | Medium |
| Toxicity | Non-toxic, Non-allergenic | Peptide coupling sensitizers | Sensitizers |
| Throughput Speed | High (Extraction only) | Low (Chromatography) | Medium |
Module B: Late-Stage C–H Functionalization (Minisci Reaction)[9]
Once the amide SAR is established, modifying the pyridine rings (Ring A or B) usually requires de novo synthesis. However, Minisci-type radical alkylation allows for the direct installation of alkyl groups (methyl, ethyl, cyclopropyl) onto the electron-deficient pyridine rings of the intact scaffold.
Protocol 2: Innate C–H Alkylation of Pyridine Core
Mechanism: Silver-catalyzed oxidative decarboxylation of an alkyl carboxylic acid generates an alkyl radical, which attacks the protonated pyridine (most electron-deficient site).
Reagents:
-
Substrate: 6-(Pyridin-2-ylmethoxy)nicotinic acid derivative (e.g., the methyl ester or an amide from Protocol 1). Note: Do not use the free acid scaffold directly as it may decarboxylate; protect as ester/amide.
-
Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Bu, Cyclopropanecarboxylic acid).
-
Catalyst: AgNO3 (0.2 equiv).
-
Oxidant: (NH4)2S2O8 (3.0 equiv).[5]
-
Acid: TFA (1.0 equiv) - to protonate the pyridine.
-
Solvent: DCM/Water (1:1 biphasic system).
Step-by-Step Methodology:
-
Setup: Dissolve the Pyridine-scaffold ester/amide (0.2 mmol) in DCM (1 mL) and Water (1 mL).
-
Additives: Add the Alkyl Carboxylic Acid (radical source, 5.0 equiv) and AgNO3 (0.04 mmol).
-
Acidification: Add TFA (20 µL).
-
Initiation: Heat to 40°C. Add (NH4)2S2O8 (0.6 mmol) in portions over 10 minutes.
-
Reaction: Stir vigorously at 40–50°C for 2–6 hours. Evolution of CO2 gas will be observed.
-
Workup: Basify with 1M NaOH to pH > 9. Extract with DCM (3x).
-
Purification: This reaction produces regioisomers (C4 vs C6 alkylation on the pyridine). Isolate via Preparative HPLC.
Figure 2: Experimental Workflow for Library Generation
Caption: Parallel workflow for Acid derivatization (Path A) vs. Core C-H functionalization (Path B).
Bioisosteric Replacements[11]
To improve oral bioavailability or extend half-life, replacing the carboxylic acid with bioisosteres is a critical SAR step.
-
Acyl Sulfonamides:
-
Why: Maintains acidity (pKa ~4-5) but increases lipophilicity.
-
Method: Activate scaffold with CDI (Carbonyldiimidazole) in THF, then treat with a sulfonamide (R-SO2NH2) and DBU.
-
-
Tetrazoles:
-
Why: Classical carboxylic acid mimic; improves metabolic stability.
-
Method: Convert Acid -> Primary Amide -> Nitrile (using Burgess Reagent) -> Tetrazole (using NaN3/ZnBr2 or TMSN3).
-
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Meanwell, N. A. (2011).[6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. (General Minisci Review). Link
-
Tsuji, K., et al. (2013). "Discovery of Fasiglifam (TAK-875), a Potent, Selective, and Orally Bioavailable GPR40 Agonist." Journal of Medicinal Chemistry. (Context for GPR40 SAR). Link
Sources
Application Note: Scalable Synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid (CAS: 1072855-62-9).[1] While laboratory-scale methods often utilize sodium hydride (NaH) in dimethylformamide (DMF), this guide presents a process-optimized route utilizing potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) followed by aqueous saponification.[1] This approach mitigates the safety risks associated with hydrogen evolution and enables streamlined purification via pH-controlled crystallization, eliminating the need for chromatographic separation.[1]
Retrosynthetic Analysis & Route Selection
The target molecule features a nicotinic acid core linked to a pyridine ring via an ether bridge at the C6 position. The most logical disconnection is the Nucleophilic Aromatic Substitution (SNAr) of a leaving group at the 6-position of the nicotinic core by the alkoxide of pyridin-2-ylmethanol.[1]
Route Comparison
| Feature | Route A: Direct Acid Coupling | Route B: Ester Intermediate (Recommended) |
| Starting Material | 6-Chloronicotinic acid | Methyl 6-chloronicotinate |
| Base Requirement | >2 Equivalents (1 for -COOH, 1 for -OH) | ~1.1 Equivalents (for -OH only) |
| Solubility | Poor in non-polar solvents; requires DMF/DMSO | Good in THF, Toluene, Me-THF |
| Workup | Difficult extraction from high-BP solvents | Simple solvent exchange or precipitation |
| Scalability | Low (Heterogeneous slurry issues) | High (Homogeneous reaction) |
Decision: Route B is selected for scale-up to maximize throughput and safety.[1]
Reaction Scheme & Mechanism
The synthesis proceeds in two stages:
-
SNAr Coupling: Reaction of methyl 6-chloronicotinate with the potassium alkoxide of pyridin-2-ylmethanol.[1]
-
Saponification: Hydrolysis of the ester using sodium hydroxide, followed by controlled acidification to precipitate the zwitterionic product.[1]
Mechanistic Visualization (Graphviz)[1]
Caption: Two-stage synthesis involving SNAr coupling followed by ester hydrolysis.[1][2]
Detailed Experimental Protocol
Stage 1: SNAr Coupling
Objective: Synthesize Methyl 6-(pyridin-2-ylmethoxy)nicotinate. Scale: 100 g Input (Methyl 6-chloronicotinate).
Materials
-
Methyl 6-chloronicotinate (1.0 eq, 100.0 g)[1]
-
Pyridin-2-ylmethanol (1.05 eq, 66.8 g)[1]
-
Potassium tert-butoxide (KOtBu) (1.2 eq, 78.5 g)[1]
-
Tetrahydrofuran (THF), Anhydrous (10 Vol, 1.0 L)[1]
Procedure
-
Reactor Setup: Equip a 3-L jacketed reactor with a mechanical stirrer, nitrogen inlet, internal temperature probe, and addition funnel.[1] Purge with nitrogen.[1]
-
Alkoxide Formation:
-
Coupling Reaction:
-
Dissolve Methyl 6-chloronicotinate (100.0 g) in THF (500 mL) in a separate vessel.
-
Add the ester solution dropwise to the reactor over 45–60 minutes, maintaining temperature < 10 °C .
-
Allow the mixture to warm to 20–25 °C (Room Temperature) .
-
Stir for 4–6 hours.
-
-
In-Process Control (IPC): Monitor by HPLC. Target: < 1.0% remaining starting material.
-
Quench:
Stage 2: Saponification & Isolation[1]
Objective: Convert the ester to the free acid and crystallize.
Materials
Procedure
-
Hydrolysis:
-
To the quenched reaction mixture from Stage 1, add Methanol (200 mL) to ensure homogeneity (optional, depending on solubility).
-
Add NaOH (50% solution, ~93 g) in one portion.
-
Heat the mixture to 45–50 °C for 2–3 hours.
-
IPC: Monitor for disappearance of the ester intermediate.
-
-
Workup & Crystallization:
-
Cool reaction mixture to 20 °C .
-
Perform a solvent swap (optional but recommended for purity): Distill off THF/MeOH under reduced pressure and replace with Water (total volume ~800 mL).[1]
-
Wash the aqueous layer with Isopropyl Acetate (IPAc) (2 x 300 mL) to remove unreacted Pyridin-2-ylmethanol and neutral impurities.[1] This is a critical purification step.[1]
-
Acidification: Transfer the aqueous layer (containing the product as a sodium salt) to the reactor.[1]
-
Slowly add 3N HCl while stirring vigorously.
-
Target pH: 3.5 – 4.0 (The isoelectric point where solubility is lowest).[1]
-
Observation: A thick white to off-white precipitate will form.[1]
-
-
Filtration & Drying:
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| KOtBu Addition Temp | 0 – 10 °C | Controls exotherm; prevents decomposition of THF or base.[1] |
| Stoichiometry (Base) | 1.1 – 1.2 eq | Excess base ensures complete conversion; too much increases impurity load.[1] |
| pH Adjustment | 3.5 – 4.0 | Critical for yield.[1] pH < 2 may protonate the pyridine nitrogen, redissolving the product as a hydrochloride salt.[1] |
| Aqueous Wash | IPAc or DCM | Essential to remove the excess Pyridin-2-ylmethanol, which is difficult to remove by crystallization alone.[1] |
Process Flow Diagram
Caption: Step-by-step unit operations for the scalable manufacturing process.
Analytical Controls
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA) gradient.[1] The product is amphoteric; pH control in the mobile phase is crucial for peak shape.
-
NMR Identity:
-
1H NMR (DMSO-d6): Look for the singlet/doublet of the nicotinic acid protons (~8.8 ppm) and the characteristic O-CH2-Py singlet (~5.5 ppm).[1]
-
-
Impurity Profile: Monitor for:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59354901, 6-(Pyridin-2-ylmethoxy)nicotinic acid.[1] Retrieved from [Link][1][4]
-
Vukovic, S. et al. (2009). Chemistry and Pharmacology of Nicotinic Ligands...[1] (Describes analogous ether coupling on pyridine rings). ChemMedChem. Retrieved from [Link]
Sources
Reagents for activating the carboxylic acid group of 6-(Pyridin-2-ylmethoxy)nicotinic acid
This application note provides a comprehensive technical guide for activating the carboxylic acid group of 6-(Pyridin-2-ylmethoxy)nicotinic acid . This specific scaffold, often an intermediate in the synthesis of Glucokinase Activators (GKAs) and nicotinic acetylcholine receptor (nAChR) ligands, presents unique challenges due to its dual-pyridine structure and zwitterionic potential.
Molecule Analysis & Chemical Context
Target Molecule: 6-(Pyridin-2-ylmethoxy)nicotinic acid Core Structural Features:
-
Nicotinic Acid Moiety: Electron-deficient pyridine ring with a C3-carboxylic acid.[1][2] The ring nitrogen (N1) is basic (
) and nucleophilic.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ether Linkage (C6-O-CH2-Py): A stable ether bond connecting a second pyridine ring.[1] This adds lipophilicity but introduces a second basic nitrogen site.[1][2]
-
Reactivity Profile: The molecule exists in a zwitterionic equilibrium in neutral media.[1][2] The presence of two basic pyridine nitrogens creates a risk of N-acyl urea formation (with carbodiimides) or N-acylation (self-reaction) if activation is too slow.[1]
The "Dual-Pyridine" Challenge
Unlike simple benzoic acids, this substrate requires reagents that:
-
Suppress N-activation: Prevent the pyridine nitrogens from competing with the nucleophile.[1][2]
-
Solubilize the Zwitterion: The molecule is often poorly soluble in non-polar solvents (DCM/Toluene) and requires polar aprotic media (DMF/DMAc).[1][2]
-
Simplify Purification: The product will be basic; therefore, using reagents that generate acidic/neutral water-soluble byproducts (like T3P) is superior to those generating basic ureas (like EDC).[1][2]
Reagent Selection Matrix
The choice of reagent depends on the scale and the nucleophile's reactivity.
| Reagent Class | Specific Reagent | Recommended For | Pros | Cons |
| Cyclic Anhydrides | T3P (Propylphosphonic anhydride) | Primary Recommendation (Scale-up & MedChem) | Water-soluble byproducts; tolerates basic heterocycles; low epimerization risk; high yield.[1][3] | Requires base (TEA/DIPEA); commercially sold as solution (EtOAc/DMF).[1][2] |
| Uronium Salts | HATU / HBTU | High-Throughput Screening / Precious Amines | Extremely fast activation; works for sterically hindered amines.[1][2] | High cost; generates insoluble urea byproducts; difficult to purify if product is polar.[1][2] |
| Acid Chlorides | Oxalyl Chloride / SOCl₂ | Unreactive Nucleophiles (Anilines) | Highest reactivity; low cost.[1][2] | Generates HCl (requires scavenging); Pyridine rings form HCl salts, crashing out of solution.[2] |
| Carbodiimides | EDC[1][2][4]·HCl + HOBt | Standard Aqueous Workups | Water-soluble reagent.[1][2] | Slower reaction; risk of N-acyl urea rearrangement in pyridine solvents.[1][2] |
Decision Logic & Mechanism (Graphviz)
The following diagram outlines the decision process and the mechanistic pathway for the recommended T3P activation.
Caption: Decision matrix for selecting the optimal activation protocol based on nucleophile reactivity and scale.
Detailed Experimental Protocols
Protocol A: T3P Activation (Gold Standard)
Recommended for: General amide coupling, scale-up, and when ease of purification is paramount.
Rationale: T3P acts as a Lewis acid assisted coupling agent.[1][2] It forms a mixed anhydride that is highly reactive towards amines but stable enough to minimize side reactions with the pyridine nitrogens.[1][2] The byproducts are water-soluble phosphonic acid salts, allowing the basic product to be isolated simply by washing with water/bicarbonate.
Materials:
-
Substrate: 6-(Pyridin-2-ylmethoxy)nicotinic acid (1.0 equiv)[1]
-
Amine Partner (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or DIPEA (3.0 - 4.0 equiv)[1]
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is low)[1]
Step-by-Step Procedure:
-
Dissolution: Charge the nicotinic acid derivative (1.0 equiv) and the amine (1.1 equiv) into a reaction vessel.
-
Solvent Addition: Add EtOAc (10 mL/g). If the suspension is thick or the acid is insoluble, add DMF as a co-solvent (10-20% v/v) until a stirrable slurry or solution is obtained.
-
Base Addition: Add TEA (3.5 equiv) dropwise at 0°C. Note: The solution may clear up as the zwitterion is broken and the carboxylate salt forms.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-12 hours. Monitor by HPLC/TLC.[1][2]
-
Workup:
Protocol B: HATU Activation
Recommended for: High-throughput screening, unreactive amines, or milligram-scale synthesis.
Rationale: HATU generates a highly reactive At-ester.[1][2] It is faster than T3P but generates tetramethylurea and HOAt, which can be difficult to remove from the basic pyridine product without column chromatography.[2]
Materials:
Step-by-Step Procedure:
-
Pre-activation: Dissolve 6-(Pyridin-2-ylmethoxy)nicotinic acid (1.0 equiv) in anhydrous DMF.
-
Base: Add DIPEA (1.0 equiv) and stir for 5 minutes.
-
Reagent: Add HATU (1.1 equiv) in one portion. Stir for 15-30 minutes at RT.[1][2] The solution should turn yellow/orange.[1]
-
Coupling: Add the amine (1.2 equiv) and remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1-4 hours.
-
Workup:
Protocol C: Acid Chloride (via Oxalyl Chloride)
Recommended for: Sterically hindered anilines or when coupling reagents fail.[1]
Rationale: Converting the acid to the acid chloride creates the most reactive electrophile.[1][5] However, the pyridine nitrogens will form HCl salts, making the intermediate a "tri-hydrochloride" salt which is very hygroscopic and insoluble.
Materials:
-
Substrate (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)[1]
-
Catalytic DMF (2-3 drops)[1]
-
Solvent: DCM (Anhydrous)[1]
-
Scavenger Base: Pyridine or N-Methylmorpholine (NMM)[1]
Step-by-Step Procedure:
-
Suspension: Suspend the acid in anhydrous DCM (or DCM/THF 1:1).
-
Chlorination: Add catalytic DMF. Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1][2]
-
Completion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (or forms a fine precipitate of the HCl salt).
-
Evaporation (Critical): Concentrate to dryness in vacuo to remove excess oxalyl chloride. Re-suspend in DCM.[1][2]
-
Coupling: Add the amine (1.0 equiv) and a mild base (Pyridine or NMM, 3.0 equiv) to the acid chloride suspension at 0°C.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Solubility | Zwitterionic nature of the core.[1] | Switch solvent to DMF or NMP.[1][2] Use LiCl (additive) to break aggregates.[1][2] |
| N-Acylation | Pyridine nitrogen attacking the activated ester.[1][2] | Use T3P (sterically bulky intermediate). Avoid large excess of coupling reagent.[1][2] Keep temperature low (0°C). |
| No Reaction | Internal salt formation (Pyridine-H⁺ ...[1] COO⁻).[1][2] | Ensure at least 3.0 equiv of base (DIPEA/TEA) is used to fully deprotonate the carboxylic acid and free the pyridine nitrogens. |
| Product in Aqueous Phase | Product is protonated during workup.[1][2] | Adjust pH of the aqueous layer to ~8-9 before extraction.[1] Do not use strong acid washes (1N HCl) as the product will form a salt and stay in water.[1][2] |
References
-
Propylphosphonic Anhydride (T3P)
-
Coupling of Nicotinic Acid Derivatives (Glucokinase Activators)
-
Synthesis of Pyridine Ethers (AMOP-H-OH Analogs)
-
General Guide to Amide Coupling
Sources
- 1. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylic Acid Derivatives and their Reactions | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Designing GPR119 Agonists via the 6-(Pyridin-2-ylmethoxy)nicotinic Acid Scaffold
This Application Note is designed for medicinal chemists and pharmacologists targeting metabolic disorders. It details the strategic design, synthesis, and biological validation of GPR119 agonists derived from the 6-(Pyridin-2-ylmethoxy)nicotinic acid core—a privileged scaffold offering an optimal balance of lipophilicity and polar anchoring.
Introduction: The GPR119 Opportunity
GPR119 is a lipid-sensing G-protein coupled receptor (GPCR) predominantly expressed in pancreatic
-
GLP-1 Secretion: Enhances incretin release from the gut.
-
GSIS (Glucose-Stimulated Insulin Secretion): Directly potentiates insulin release from the pancreas.
While endogenous ligands like oleoylethanolamide (OEA) are rapidly metabolized, synthetic agonists offer sustained activation. The 6-(Pyridin-2-ylmethoxy)nicotinic acid core represents a "Head-Linker-Tail" scaffold that mimics the amphiphilic nature of lipid ligands while improving metabolic stability and solubility compared to long-chain fatty acid derivatives.
The Scaffold Rationale
-
The Head (Nicotinic Acid): Provides a polar handle (C-3 position) for generating amides or heterocycles essential for receptor anchoring (typically interacting with Arg/Lys residues in the binding pocket).
-
The Linker (Ether Oxygen): Introduces rotational freedom and hydrogen bond acceptance.
-
The Tail (Pyridin-2-yl): A heteroaromatic lipophilic moiety that occupies the hydrophobic pocket of GPR119, offering better solubility (LogD) than phenyl analogs due to the pyridine nitrogen.
Chemical Design & SAR Strategy
The design strategy treats 6-(Pyridin-2-ylmethoxy)nicotinic acid as the key intermediate. The carboxylic acid is not the final drug; it is the "warhead" attachment point.
Structural Optimization Zones
| Zone | Moiety | Function | Optimization Strategy |
| Zone 1 (Tail) | Pyridin-2-yl | Hydrophobic Pocket Binding | Add substituents (F, Me, CN) to modulate metabolic stability and potency. |
| Zone 2 (Linker) | Methoxy (-OCH2-) | Spacer | Maintain length. Methylation of the methylene carbon can restrict conformation (chiral switch). |
| Zone 3 (Core) | Nicotinic Acid | Scaffold Geometry | The pyridine nitrogen at pos-1 improves solubility. The 6-position substitution is critical for linear topology. |
| Zone 4 (Head) | Carboxyl Group | The Effector Handle | CRITICAL: Convert to 4-aminopiperidine amides or carbamates (classic GPR119 pharmacophore). |
Experimental Protocol: Chemical Synthesis
Phase A: Synthesis of the Core Scaffold
Objective: Synthesize 6-(pyridin-2-ylmethoxy)nicotinic acid from commercially available precursors.
Reagents:
-
Methyl 6-chloronicotinate (CAS: 73781-91-6)
-
Pyridin-2-ylmethanol (CAS: 586-98-1)
-
Sodium Hydride (60% dispersion in mineral oil)
-
THF (anhydrous), DMF, LiOH.
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried flask under
, dissolve Pyridin-2-ylmethanol (1.1 eq) in anhydrous THF/DMF (9:1). Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. -
S
Ar Coupling: Add a solution of Methyl 6-chloronicotinate (1.0 eq) in THF dropwise to the alkoxide mixture. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS. The electron-deficient nature of the nicotinic ester facilitates nucleophilic aromatic substitution.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the Methyl ester intermediate. -
Hydrolysis: Dissolve the ester in THF/MeOH/H
O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. -
Isolation: Acidify to pH 4 with 1N HCl. The product, 6-(Pyridin-2-ylmethoxy)nicotinic acid , will precipitate. Filter and dry.
Phase B: Library Generation (Amide Coupling)
Objective: Convert the acid core into a bioactive agonist (e.g., Piperidine derivative).
Reagents:
-
Core Acid (from Phase A)
-
Amine Partner: tert-butyl 4-aminopiperidine-1-carboxylate (or similar pharmacophore)
-
Coupling Agents: HATU, DIPEA, DMF.
Protocol:
-
Dissolve Core Acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 min.
-
Add Amine Partner (1.1 eq). Stir overnight at RT.
-
Deprotection (if Boc used): Treat crude with TFA/DCM (1:1) for 1 hour. Concentrate.
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualizations
Diagram 1: Synthetic Workflow
This diagram illustrates the convergent synthesis from raw materials to the active agonist library.
Caption: Convergent synthesis of the GPR119 agonist library starting from the nicotinic acid core.
Diagram 2: GPR119 Signaling Cascade
Understanding the downstream effects is crucial for assay design.
Caption: GPR119 activation cascade leading to cAMP accumulation and incretin/insulin secretion.[1]
Biological Validation Protocols
Assay 1: cAMP Accumulation (Functional Primary Screen)
Principle: GPR119 couples to G
Protocol:
-
Seeding: Plate 2,000 cells/well in a 384-well low-volume plate in stimulation buffer (HBSS + IBMX to inhibit phosphodiesterase).
-
Treatment: Add 5 µL of the synthesized agonist (11-point dose-response, starting at 10 µM).
-
Incubation: Incubate for 30–45 minutes at RT.
-
Detection: Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.
-
Read: Measure FRET signal on an EnVision or PHERAstar plate reader.
-
Analysis: Normalize to Forskolin (100% control) and Vehicle (0% control). Calculate EC
.[1][3]
Assay 2: GLP-1 Secretion (Secondary Screen)
Principle: Validate the physiological relevance in enteroendocrine cells. Cell Line: GLUTag or NCI-H716 (human L-cell line).
Protocol:
-
Seeding: Plate NCI-H716 cells in Matrigel-coated 96-well plates (cells grow in suspension/clusters otherwise).
-
Starvation: Wash cells and incubate in Krebs-Ringer buffer (0.2% BSA, no glucose) for 2 hours.
-
Stimulation: Add agonist in buffer containing physiological glucose (e.g., 5 mM). Incubate for 2 hours.
-
Quantification: Collect supernatant. Measure GLP-1 levels using an Active GLP-1 ELISA kit.
-
Control: Use OEA (10 µM) or GSK-1292263 as a positive control.
References
-
Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges.[4][5] Journal of Medicinal Chemistry.[6] Link
-
Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119.[5] Journal of Medicinal Chemistry.[6] Link
-
Hansen, K.B., et al. (2011). The GPR119 agonist AR231453 acts as a biased agonist for Gαs signaling. Molecular Pharmacology. Link
-
Overton, H.A., et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism. Link
-
Sigma-Aldrich. 6-(2-(Pyrrolidin-1-yl)ethyl)nicotinic acid Product Page.[7]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 5. scilit.com [scilit.com]
- 6. scilit.com [scilit.com]
- 7. 6-(2-(Pyrrolidin-1-yl)ethyl)nicotinic acid | 387350-41-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid
Welcome to the technical support center for the synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing the crucial Nucleophilic Aromatic Substitution (SNAr) step in this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields.
Overview of the Synthesis
The synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid is typically achieved via an SNAr reaction. The core transformation involves the displacement of a leaving group (commonly chlorine) from a nicotinic acid derivative by the alkoxide of 2-(hydroxymethyl)pyridine.
The pyridine ring of the nicotinic acid derivative is electron-deficient, a prerequisite for a successful SNAr reaction.[1] This electron deficiency is enhanced by the nitrogen atom within the ring, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common issue in this synthesis. It can typically be traced back to one of four key areas: inefficient generation of the nucleophile, suboptimal reaction conditions, inherent substrate issues, or competing side reactions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
In-depth Explanation:
-
Nucleophile Generation: The reacting species is not 2-(hydroxymethyl)pyridine itself, but its corresponding alkoxide. This is formed by deprotonation with a strong base. If the base is too weak or if it's consumed by trace amounts of water, the concentration of the active nucleophile will be low, leading to poor conversion.[4]
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Crucially, all reagents and solvents must be anhydrous. Dry your solvent (e.g., THF, DMF) over molecular sieves and ensure the 2-(hydroxymethyl)pyridine is free of water.
-
-
Reaction Conditions: SNAr reactions are highly sensitive to the solvent and temperature.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are ideal. They effectively solvate the cation (e.g., Na+) of the alkoxide salt, leaving the alkoxide anion more "naked" and therefore more nucleophilic and reactive.[5]
-
Temperature: While some SNAr reactions proceed at room temperature, this specific transformation often requires heating to overcome the activation energy barrier.[5] A sluggish reaction can often be accelerated by gradually increasing the temperature, for instance, from room temperature up to 80-100 °C.
-
-
Substrate Issues: The carboxylic acid group on 6-chloronicotinic acid can cause problems. The strong base used to form the alkoxide will also deprotonate the carboxylic acid, forming a dianionic species. This can alter the substrate's solubility and electronic properties, potentially slowing the reaction.
-
Expert Solution: A common and highly effective strategy is to use the methyl or ethyl ester of 6-chloronicotinic acid (e.g., methyl 6-chloronicotinate). The ester protects the carboxylic acid from the base. The SNAr reaction is performed on the ester, and the resulting product, methyl 6-(pyridin-2-ylmethoxy)nicotinate, is then easily hydrolyzed back to the desired carboxylic acid in a final step.
-
Question 2: I see multiple spots on my TLC/LC-MS. What are the common side products and how can I minimize them?
Side product formation is a key challenge that directly impacts yield and purification difficulty.
Common Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 6-Hydroxynicotinic Acid | Reaction of 6-chloronicotinic acid with residual water or hydroxide ions. | Rigorously use anhydrous solvents and reagents. Ensure the base is not contaminated with hydroxide.[5] |
| Bis-ether impurity | If using a di-halogenated starting material, a second substitution can occur. | Use a 1:1 stoichiometry of your nucleophile and electrophile and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of starting material.[5] |
| Solvent-Related Impurities | Some solvents, like DMF, can decompose in the presence of strong bases at high temperatures to form dimethylamine, which can act as a competing nucleophile.[5] | Use the minimum effective temperature. If amine-adducts are observed, consider switching to a more stable solvent like DMSO or NMP. |
| Starting Material | Incomplete reaction. | Refer to the troubleshooting guide in FAQ 1 to drive the reaction to completion (e.g., increase temperature, reaction time, or use a stronger base). |
Question 3: Should I use 6-chloronicotinic acid or 6-fluoronicotinic acid?
This is an excellent question that gets to the heart of the SNAr mechanism.
Core Principle: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[6] It is not the breaking of the carbon-halogen bond.
Reactivity Trend: For SNAr reactions, the leaving group reactivity trend is F > Cl > Br > I .[4][6]
-
Fluorine is the most electronegative halogen. Its strong inductive electron-withdrawing effect makes the carbon atom it's attached to (the ipso-carbon) more electrophilic and thus more susceptible to nucleophilic attack. This significantly accelerates the rate-determining first step of the reaction.[6]
-
Chlorine is a good, and often more economical, leaving group. The reaction will work with 6-chloronicotinic acid, but may require more forcing conditions (higher temperature, longer reaction time) compared to the fluoro-analogue.
Recommendation: If you are struggling with yield and have access to 6-fluoronicotinic acid, switching to this substrate is a highly logical step to improve reaction kinetics.
Recommended Experimental Protocols
Protocol 1: Using Methyl 6-Chloronicotinate (Recommended Starting Point)
This two-step approach using the methyl ester is often more robust and higher-yielding.
Step A: SNAr Reaction
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 0.5 M).
-
Nucleophile Formation: Add 2-(hydroxymethyl)pyridine (1.1 equivalents). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Scientist's Note: Adding NaH at 0 °C helps to control the initial exotherm and hydrogen gas evolution.
-
-
Alkoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. Complete formation of the sodium alkoxide is crucial.[4]
-
Addition: Add methyl 6-chloronicotinate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction to 80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and carefully quench the excess NaH by the slow, dropwise addition of water. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude methyl 6-(pyridin-2-ylmethoxy)nicotinate can be purified by column chromatography on silica gel.
Step B: Saponification (Hydrolysis)
-
Setup: Dissolve the purified ester from Step A in a mixture of methanol and water (e.g., 4:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. Dilute with water and acidify the aqueous solution with 1M HCl to a pH of ~4-5. The product should precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 6-(Pyridin-2-ylmethoxy)nicotinic acid.
Protocol 2: Direct Method with 6-Chloronicotinic Acid
This method is more direct but can be lower yielding due to the issues discussed in FAQ 1.
-
Setup: To a flame-dried flask under an inert atmosphere, add anhydrous DMSO (0.4 M).
-
Base & Nucleophile: Add 6-chloronicotinic acid (1.0 eq) and 2-(hydroxymethyl)pyridine (1.2 eq).
-
Reaction: Add a strong base like potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise at room temperature.
-
Scientist's Note: More base is needed to deprotonate both the alcohol and the carboxylic acid.
-
-
Heating: Heat the mixture to 100-120 °C and monitor by TLC/LC-MS until the reaction is complete.
-
Work-up & Isolation: Cool the reaction, pour it into water, and acidify with 1M HCl to pH ~4-5 to precipitate the product. Filter, wash with water, and dry. Purification will likely require recrystallization or preparative HPLC.
Mechanistic Visualization
A clear understanding of the reaction mechanism is vital for rational troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the products of the following reactions?b. | Study Prep in Pearson+ [pearson.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Purification strategies for 6-(Pyridin-2-ylmethoxy)nicotinic acid from crude mixtures
Introduction: The Amphoteric Challenge
Welcome to the technical support hub for 6-(Pyridin-2-ylmethoxy)nicotinic acid . This molecule presents a classic "zwitterionic trap" during purification.[1] It contains a weakly acidic carboxylic acid moiety (pKa ~3.5–4.[1]0) and two basic pyridine nitrogens (pKa ~5.2).
Successful purification relies on exploiting this amphoteric nature.[1] Unlike simple organics, this compound is soluble in both highly acidic (pH < 2) and highly basic (pH > 8) aqueous media, but insoluble near its isoelectric point (pI). This guide details how to leverage this property for scalable purification without relying on expensive chromatography.[1]
Module 1: The "pH Swing" Strategy (Primary Isolation)
Q: My crude reaction mixture is a dark oil/solid. How do I isolate the bulk product without a column?
A: The most efficient strategy is Isoelectric Point (pI) Precipitation .[1] Because the molecule is zwitterionic, it has a specific pH range where its net charge is zero, causing it to "crash out" of the aqueous phase.
The Protocol: Acid-Base Swing
-
Dissolution (High pH):
-
Suspend the crude mixture in water (approx. 10 volumes).
-
Slowly add 2M NaOH (or saturated NaHCO₃) until pH reaches 9–10 .[1]
-
Why? This deprotonates the carboxylic acid (forming the carboxylate salt), rendering the product water-soluble.
-
Troubleshooting: If solids remain, filter them off.[2] These are likely inorganic salts or bis-coupled byproducts.[1]
-
-
Organic Wash (Impurity Removal):
-
Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Why? The product stays in the water (as a salt). Unreacted pyridin-2-ylmethanol (starting material) and non-polar impurities will partition into the organic layer.[1]
-
Discard the organic layer.
-
-
Precipitation (Targeting pI):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: 3.5 – 4.5 .
-
Observation: The solution will cloud over. A white to off-white solid should precipitate.[1]
-
-
Filtration:
-
Filter the solid and wash with cold water (pH adjusted to ~4) to remove trapped inorganic salts (NaCl).
-
Dry under vacuum at 45°C.[1]
-
Visualizing the Solubility Profile
Module 2: Troubleshooting "The Goo" & Impurities
Q: Upon acidification, my product formed a sticky "goo" or oil instead of a powder. What went wrong?
A: This is a common issue with pyridine derivatives, often caused by rapid acidification or trapped solvents .[1]
-
Cause 1: Acidification Speed. Adding acid too fast creates local zones of pH < 1.[1] The product precipitates and then re-dissolves or oils out.
-
Fix: Add acid dropwise over 30 minutes. Use a pH meter, not just paper.
-
-
Cause 2: Organic Solvent Contamination. If residual EtOAc/DCM from the wash step is present, the product will oil out at the interface.
-
Fix: After the organic wash (Step 2 above), briefly apply vacuum to the aqueous layer to strip trace organics before acidification.
-
Q: I still see 6-chloronicotinic acid (starting material) in my NMR.
A: The starting material is also an amphoteric acid, making separation tricky.
| Impurity | Chemical Nature | Removal Strategy |
| Pyridin-2-ylmethanol | Alcohol (Neutral/Basic) | DCM Wash at pH 10 (It extracts into organic; product stays in water).[1] |
| 6-Chloronicotinic acid | Acid (Amphoteric) | Differential pH Precipitation. The chloro-acid often precipitates at a lower pH (~2.5–3.0).[1] Adjust pH to 4.5 first to drop your product, leaving the impurity in solution. |
| Inorganic Salts | Ionic | Water Wash. The product is insoluble in cold water at pH 4; salts are soluble.[1] |
Module 3: Chromatographic Interventions
Q: The precipitation yielded 90% purity, but I need >98% for biological assays. Standard silica columns are causing tailing. [1]
A: Pyridine nitrogens interact strongly with silanol groups on standard silica, causing severe peak tailing and product loss.
Recommended Method: Reverse Phase (C18)
Do not use normal phase silica.[1] Use a C18 prep-column with a buffered mobile phase.[1]
-
Stationary Phase: C18 (ODS).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Crucial: The acid suppresses the ionization of silanols and ensures the pyridine is fully protonated, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
Q: Can I use Ion Exchange Chromatography? A: Yes. An Anion Exchange resin (e.g., Dowex 1X8) is effective.
-
Load product at pH 8–9 (Negative charge).
-
Wash with water (removes neutral impurities).[1]
-
Elute with dilute Acetic Acid or HCl (product neutralizes and elutes).[1]
Module 4: Experimental Workflow Diagram
The following decision tree outlines the logical flow for purifying this specific scaffold.
References
-
ChemicalBook. (n.d.).[1] Nicotinic acid Properties and Solubility. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][3] Nicotinic acid Product Information & Safety Data. Retrieved from [1]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and Zwitterions). Retrieved from
-
PubChem. (2023).[1] 6-Methoxynicotinic acid (Structural Analog Data). National Library of Medicine.[1] Retrieved from
-
Frontiers in Bioengineering. (2025). Enzymatic approaches to nicotinic acid synthesis. Retrieved from
Sources
Technical Support Guide: Overcoming Solubility Issues of Nicotinic Acid Derivatives in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of nicotinic acid derivatives in aqueous buffers. As Senior Application Scientists, we understand that achieving and maintaining solubility is critical for experimental success, from initial screening to final formulation. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.
Q1: My nicotinic acid derivative immediately precipitates when I add it to my neutral (pH 7.4) phosphate-buffered saline (PBS). What is happening and how can I fix it?
Probable Cause: This is a classic issue related to the pH-dependent solubility of acidic compounds. Nicotinic acid and its derivatives typically possess a carboxylic acid group with a pKa value around 4.8.[1][2] At a neutral pH of 7.4, which is significantly above the pKa, the molecule should be deprotonated, forming a more soluble anionic salt. However, if the derivative has other lipophilic moieties, the neutral, protonated form may be exceptionally insoluble. When the solid compound is added directly to the buffer, microenvironments of low pH can form around the dissolving particles, or the dissolution rate may be too slow to overcome the low intrinsic solubility of the neutral form.
Solution Pathway: The key is to ensure the molecule is in its ionized, soluble state before it is introduced to the final buffer system. This can be achieved by a pH-modification approach.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a Concentrated Alkaline Solution: Instead of dissolving the compound directly in PBS, first, dissolve it in a small volume of a dilute basic solution, such as 0.1 M NaOH. This ensures the pH is well above the compound's pKa, forcing the carboxylic acid group into its deprotonated (anionic) and highly soluble form.[3]
-
Gentle Agitation: Vortex or sonicate the solution gently to aid dissolution. The solution should become clear.
-
Titrate to Target pH: Slowly add your target buffer (e.g., PBS) or a dilute acidic solution (e.g., 0.1 M HCl) dropwise to the clear, alkaline stock solution while monitoring the pH. Adjust the pH down to your desired experimental value (e.g., 7.4).
-
Observe for Precipitation: As you approach the pKa of the compound, you may see transient cloudiness. If the final concentration is below the solubility limit at the target pH, the solution should remain clear. If precipitation occurs, your required concentration exceeds the compound's solubility at that pH.
-
Final Volume Adjustment: Once the target pH is stable, add the remaining buffer to reach the final desired concentration and volume.
Logical Framework: pH and Solubility
The relationship between pH, pKa, and the ionization state of a nicotinic acid derivative is fundamental to its solubility.
Caption: pH-dependent ionization and solubility of a nicotinic acid derivative.
Q2: I've tried pH adjustment, but my compound is still not soluble enough for my assay. What are my next steps?
Probable Cause: You have likely reached the intrinsic solubility limit of the ionized form of your derivative at the target pH. This is common for derivatives with significant hydrophobic character. The next logical step is to modify the solvent environment to make it more favorable for your compound.
Solution Pathway: The use of co-solvents is a standard and effective technique to increase the solubility of poorly soluble drugs.[4] Co-solvents work by reducing the polarity of the aqueous buffer, which decreases the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[4]
Experimental Protocol: Co-solvent Formulation
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices are Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4]
-
Prepare a High-Concentration Stock: Dissolve your nicotinic acid derivative in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it dissolves completely. Nicotinic acid itself shows high solubility in DMSO and ethanol.[5][6]
-
Dilute into Aqueous Buffer: Add the stock solution dropwise into your vigorously stirring aqueous buffer to achieve the final desired concentration.
-
Optimize Co-solvent Concentration: The key is to use the minimum amount of co-solvent necessary to maintain solubility, as high concentrations can impact biological assays. Start with a final co-solvent concentration of 1-2% (v/v). If precipitation occurs, you may need to incrementally increase the concentration to 5% or even 10%. It is rare to exceed 10% in most cell-based or enzymatic assays.
-
Run a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of the co-solvent/buffer mixture (the "vehicle") without your compound. This is critical to ensure that the co-solvent itself is not causing any observed effects.
Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 0.1% - 1% | Highly effective solubilizer. Can be toxic to cells at >1%.[4] |
| Ethanol | 1% - 5% | Generally well-tolerated in many assays. Less potent than DMSO. |
| Propylene Glycol (PG) | 1% - 10% | Low toxicity, often used in parenteral formulations.[4] |
| PEG 400 | 1% - 10% | Low toxicity, good solubilizing power for many compounds.[7] |
Q3: I need to prepare a high-concentration solution for an in vivo study, and co-solvents are not sufficient or desirable. What advanced techniques can I use?
Probable Cause: For high-concentration dosing, especially for oral or parenteral routes, large volumes of co-solvents are often not viable. You need a more potent solubilization technology that can form a stable, aqueous formulation.
Solution Pathway: The use of cyclodextrins is a powerful and widely adopted pharmaceutical strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like your hydrophobic nicotinic acid derivative, forming an "inclusion complex."[][11] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[8][9][12]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[8]
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 10% to 40% (w/v) depending on the required level of solubilization.
-
Add the Compound: Slowly add the powdered nicotinic acid derivative to the stirring cyclodextrin solution.
-
Facilitate Complexation: Seal the container and allow it to stir at room temperature for 24-48 hours. Gentle heating (40-50°C) or sonication can accelerate the process.
-
Clarify the Solution: After the incubation period, the solution may still contain a small amount of undissolved material. Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility. The resulting clear filtrate is your solubilized compound.
-
Determine Concentration: It is crucial to determine the actual concentration of your derivative in the final solution using a validated analytical method, such as HPLC-UV, as you have prepared a saturated solution.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of nicotinic acid derivatives that influence their solubility?
The solubility of any molecule is governed by a balance of its properties. For nicotinic acid derivatives, the most critical are:
-
pKa: As discussed, the pKa of the carboxylic acid group (typically ~4.8) is paramount for pH-dependent solubility strategies.[1][13]
-
LogP: This value represents the lipophilicity (oil/water partition coefficient) of the molecule. A higher LogP indicates greater lipid-like character and generally lower aqueous solubility. Many drug discovery programs target compounds with LogP values between 1 and 3.
-
Crystal Lattice Energy: The strength of the interactions between molecules in their solid, crystalline state must be overcome for dissolution to occur. Highly stable crystal forms (polymorphs) will have lower solubility.[14]
-
Molecular Weight: Larger molecules often have lower solubility due to a larger nonpolar surface area.
Q2: How do I choose the right solubilization strategy?
The choice depends on your experimental context. A tiered approach is recommended.
Troubleshooting Workflow
Caption: A tiered workflow for addressing solubility challenges.
Q3: Are there potential downsides to using co-solvents or other excipients?
Yes, and it is critical to be aware of them:
-
Biological Interference: Co-solvents like DMSO can affect enzyme activity, cell membrane integrity, and gene expression, making vehicle controls absolutely essential.
-
Compound Stability: Extreme pH values used during initial solubilization can degrade sensitive molecules. Always assess the stability of your compound under the conditions used.
-
Assay Compatibility: Surfactants or cyclodextrins can interfere with certain assay formats, for example, by disrupting protein-protein interactions or interfering with fluorescent readouts.
References
- Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Therapeutic Delivery, 7(6), 363-388.
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2495. [Link]
-
Guerrieri, P., & D'Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]
-
Kumar, S., & Singh, P. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 9(10), 4073-4081. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(11), 1-10. [Link]
- Aggarwal, R., Harikumar, S. L., & Aggarwal, G. (2012). Formulation tactics for the delivery of poorly soluble drugs. International Journal of PharmTech Research, 4(3), 914-923.
-
Feth, M. P., & Kyeremateng, S. O. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1589. [Link]
-
Friedman, A. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Popielec, A., & Loftsson, T. (2026). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. Pharmaceuticals, 19(3), 292. [Link]
-
Ghorab, M. K., Adejare, A., & Lashin, S. M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1894. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Solubility of Things. (n.d.). Niacin. Retrieved from Solubility of Things. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10. [Link]
- Lee, J., & Kim, D. W. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics, 13(11), 1838.
-
SYNTHETIKA. (n.d.). Niacin - Nicotinic Acid. Retrieved from SYNTHETIKA. [Link]
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 11-16. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem Compound Database. [Link]
-
FooDB. (2010). Showing Compound Nicotinic acid (FDB001014). Retrieved from FooDB. [Link]
-
Fan, H., Mohanty, S., & Li, J. (2019). Nicotinamide can significantly enhance the solubility of poorly soluble drugs. Journal of Pharmaceutical Sciences, 108(8), 2635-2644. [Link]
-
Benowitz, N. L., & Jacob III, P. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Clinical Pharmacology & Therapeutics, 113(5), 945-948. [Link]
-
Said, H. M., & Nabokina, S. M. (2013). Mechanism and regulation of human intestinal niacin uptake. American Journal of Physiology-Cell Physiology, 305(5), C491-C498. [Link]
-
Matos, M. A. R., & Valente, A. J. M. (2016). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. University of Lisbon. [Link]
-
Das, P., & Das, C. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology, 20(2), 1-14. [Link]
-
Gonçalves, C. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2444-2449. [Link]
-
Rahimpour, E., & Jouyban, A. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. [Link]
-
da Piedade, M. E. M., & Gonçalves, C. M. (2011). Author's personal copy. The Journal of Chemical Thermodynamics, 43(11), 1645-1653. [Link]
-
Sadeghpour, M., & Asoodeh, A. (2005). Solubility of nicotinic acid in polyamidoamine dendrimer solutions. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(4), 164-170. [Link]
-
Prokop, T., & Holclajtner-Antunović, I. (2002). Extraction Equilibria of Nicotinic Acid Using Alamine 300/Diluent and Conventional Solvent Systems. Turkish Journal of Chemistry, 26(5), 725-734. [Link]
-
Jurkowska, M., & Cysewski, P. (2022). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 27(15), 4983. [Link]
Sources
- 1. Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g - SYNTHETIKA [synthetikaeu.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. mdpi.com [mdpi.com]
- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Pyridyl Ether Synthesis Optimization
Topic: Optimization of Base and Solvent for Pyridyl Ether Synthesis Ticket ID: PYR-OPT-2024 Status: Open for Consultation Analyst: Senior Application Scientist[1]
Introduction: The Reaction Landscape
Welcome to the technical support hub for pyridyl ether synthesis. Unlike standard phenyl ether synthesis, the pyridine nitrogen creates unique electronic environments that dictate your success. Your optimization strategy hinges on one binary question: Is your pyridine ring activated?
This guide bifurcates into two primary workflows:
-
The
Pathway: For electron-deficient pyridines (2- or 4-halo, or those with EWGs). -
The Metal-Catalyzed Pathway: For electron-neutral/rich pyridines (3-halo, or those with EDGs).[1]
Module 1: The Pathway (Activated Systems)
Applicability: 2-fluoropyridine, 4-chloropyridine, 2-chloro-3-nitropyridine.[1][2] Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex.[1][3]
Critical Optimization Parameters
1. The "Cesium Effect" (Base Selection)
Many users report stalled reactions when using
-
Recommendation: Switch to Cesium Carbonate (
) .[1] -
The Science: Cesium has a large ionic radius and low charge density.[4][5] In aprotic solvents, it forms "naked" alkoxide anions because the
cation does not form tight ion pairs with the oxygen nucleophile. This significantly increases the nucleophilicity of your alcohol/phenol compared to potassium or sodium counterparts [1]. -
Solubility:
is 5–10x more soluble in DMF/DMSO than , maintaining a higher concentration of active base.
2. Halogen Selection (The Fluorine Advantage)
-
Counter-Intuitive Insight: In
, Fluorine is the best leaving group (F >> Cl ≈ Br > I).[6] -
Why? The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step). If your reaction with 2-chloropyridine is sluggish (yield <40%), switch to 2-fluoropyridine before heating further.[1]
Protocol 1.0: Optimized Conditions
-
Substrate: 1.0 equiv Halopyridine (Preferably Fluoro-).[1]
-
Nucleophile: 1.1 equiv Alcohol/Phenol.[1]
-
Base: 1.5 - 2.0 equiv
. -
Solvent: DMF or NMP (0.2 M concentration).
-
Temp: 60°C – 90°C.
-
Additives: If using
, add 10 mol% 18-Crown-6 to mimic the cesium effect.[1]
Module 2: The Metal-Catalyzed Pathway (Unactivated Systems)
Applicability: 3-bromopyridine, 3-hydroxypyridine coupling, electron-rich substrates.[1] Mechanism: Palladium (Buchwald-Hartwig) or Copper (Ullmann) Cross-Coupling.[1]
Decision Matrix: Solvent & Base
For unactivated systems,
| Parameter | Standard Condition | Green/Modern Alternative | Why? |
| Solvent | Toluene / 1,4-Dioxane | 2-MeTHF / CPME | Toluene is toxic; 2-MeTHF is bio-derived and has a higher BP (80°C) than THF, allowing faster kinetics [2].[1] |
| Base | |||
| Catalyst | Pd-G3 Precatalysts | Modern precatalysts activate at lower temps, reducing pyridine inhibition of the catalyst. |
Module 3: Troubleshooting & FAQs
Ticket #001: "My starting material is disappearing, but I see a new polar spot, not product."
Diagnosis: Hydrolysis. You likely have trace water in your solvent. In the presence of base and heat, water acts as a competitive nucleophile, converting your halopyridine into a pyridone (tautomer of hydroxypyridine).
-
Fix:
Ticket #002: "I have a 2,4-dichloropyridine. Which halogen reacts first?"
Diagnosis: Regioselectivity Control.
-
Rule: The 4-position is generally more reactive than the 2-position in
.[1] -
Mechanism: The nitrogen lone pair creates more steric hindrance at the 2-position.[1] Furthermore, the intermediate negative charge is more effectively delocalized when attack occurs at the 4-position (para-like) [3].
-
Control: To hit the 2-position selectively, you may need to use a metal catalyst (Pd) which follows oxidative addition rules (I > Br > Cl), often overriding electronic
preferences.
Ticket #003: "Can I use Cyrene as a green solvent?"
Diagnosis: Material Incompatibility.
-
Warning: Do NOT use Cyrene with inorganic bases (
, , NaOH). -
Reason: While Cyrene is an excellent polar aprotic replacement for NMP, it is unstable under basic conditions and will rapidly polymerize or degrade, turning your reaction into a black tar [4].
-
Alternative: Use Dimethyl Isosorbide (DMI) or Sulfolane if high polarity/high boiling point is required.
Module 4: Visualization & Logic
Figure 1: Reaction Pathway Decision Tree
Use this logic flow to determine your starting conditions.
Caption: Decision logic for selecting between Nucleophilic Aromatic Substitution (
Figure 2: The "Cesium Effect" Mechanism
Visualizing why Cesium outperforms Potassium in ether synthesis.
Caption: Comparison of ion-pairing effects. Cesium's larger radius reduces coulombic attraction to the alkoxide, increasing reactivity.
References
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[1][4][5][7] Journal of Practical Chemistry.[1]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem.
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry.[8]
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Handling hygroscopic properties of 6-(Pyridin-2-ylmethoxy)nicotinic acid salts
Welcome to the technical support center for 6-(Pyridin-2-ylmethoxy)nicotinic acid and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this promising API. As a molecule featuring both a pyridine and a carboxylic acid moiety, understanding and controlling its interaction with atmospheric moisture is critical for ensuring experimental reproducibility, chemical stability, and the successful development of a robust drug product.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter. Our goal is to equip you with the foundational knowledge and practical protocols to characterize, handle, and mitigate the hygroscopic properties of your 6-(Pyridin-2-ylmethoxy)nicotinic acid salts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise when working with potentially hygroscopic active pharmaceutical ingredients (APIs) like 6-(Pyridin-2-ylmethoxy)nicotinic acid salts.
Q1: I just synthesized a new salt of 6-(Pyridin-2-ylmethoxy)nicotinic acid, and it turned from a free-flowing powder to a sticky solid overnight on the bench. What is happening?
A1: You are likely observing hygroscopicity, which is the tendency of a substance to readily absorb moisture from the atmosphere.[3] This is a known challenge with many pharmaceutical salts, particularly those containing polar functional groups and heterocyclic rings like pyridine.[1][4] The absorbed water can act as a plasticizer, causing the solid to become sticky or clumpy, and in extreme cases, to deliquesce (dissolve in the absorbed water). This can severely impact accurate weighing, powder flow, and overall handling.[3]
Q2: Why is my hydrochloride salt more problematic than the free acid form?
A2: While the free acid form of 6-(Pyridin-2-ylmethoxy)nicotinic acid may have its own liabilities, forming a salt, especially with a highly polar counter-ion like chloride, can significantly increase its polarity and, consequently, its affinity for water.[5] Salts of mineral acids are often more hygroscopic than their parent compounds. This is a critical consideration during salt selection, where a balance must be struck between improving properties like solubility and maintaining acceptable physical stability.[5][6]
Q3: What is the immediate, proper way to handle and store a salt that I suspect is highly hygroscopic?
A3: The primary goal is to minimize exposure to atmospheric moisture.
-
Controlled Environment: If available, handle the material inside a glove box or a glove bag with a controlled, low-humidity atmosphere (e.g., filled with dry nitrogen or argon).[3]
-
Appropriate Containers: Store the salt in a tightly sealed, airtight container. For added protection, place this primary container inside a desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide.[3]
-
Minimize Exposure Time: If a controlled environment is not an option, have all your equipment ready before opening the container. Weigh the material as quickly as possible and immediately reseal the container.[3]
Q4: How can hygroscopicity affect my experimental results and the long-term viability of my compound?
A4: The impact of hygroscopicity is far-reaching and can compromise your entire development program:
-
Inaccurate Dosing: Absorbed water adds weight, leading to inaccurate measurements of the API for assays, in-vitro experiments, or formulation work.
-
Chemical Instability: The presence of water can accelerate chemical degradation pathways such as hydrolysis.[5]
-
Physical Instability: Moisture can induce changes in the solid form, such as converting an anhydrous crystalline form to a less stable hydrate, or triggering the crystallization of an amorphous solid.[5] This can alter critical properties like solubility and bioavailability.
-
Manufacturing and Formulation Issues: Poor powder flow, clumping, and caking can cause significant problems during manufacturing processes like tableting and capsule filling.[4]
Q5: What is Dynamic Vapor Sorption (DVS), and why is it a critical tool for my project?
A5: Dynamic Vapor Sorption (DVS) is a gravimetric technique that precisely measures how much water vapor a sample absorbs or loses as a function of relative humidity (RH) at a constant temperature.[7][8] It is an indispensable tool for characterizing the hygroscopic nature of your API. The data generated, known as a sorption-desorption isotherm, allows you to:
-
Quantify the extent of water uptake.
-
Identify the critical humidity level at which significant water absorption begins.
-
Detect the formation of hydrates.[5]
-
Assess the physical stability of different salt forms under various humidity conditions.[5]
This information is crucial for selecting a stable salt form, defining appropriate storage and handling conditions, and designing a robust formulation.[6][7]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, actionable guides for characterizing and mitigating the hygroscopic properties of your 6-(Pyridin-2-ylmethoxy)nicotinic acid salts.
Guide 1: Initial Assessment of Hygroscopicity
If you suspect your material is hygroscopic, a systematic assessment is the first step. The following workflow provides a logical progression from initial observation to definitive characterization.
Caption: Workflow for assessing and addressing hygroscopicity.
Protocol 1: Characterization by Dynamic Vapor Sorption (DVS)
Objective: To quantitatively determine the hygroscopic profile of a 6-(Pyridin-2-ylmethoxy)nicotinic acid salt.
Materials:
-
DVS Instrument (e.g., DVS Adventure from Surface Measurement Systems)[5]
-
Microbalance (integrated into the DVS)
-
Sample of the salt (5-15 mg)
-
Nitrogen gas (for drying)
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the salt onto the DVS sample pan.
-
Drying/Equilibration: Place the sample in the instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved. A common criterion for equilibrium is a mass change of less than 0.002% per minute.[5] This initial mass is your dry baseline (m₀).
-
Sorption Cycle: Increase the relative humidity (RH) in a stepwise manner. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% → 95% RH.[5] At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Cycle: After reaching the maximum RH, decrease the humidity in the reverse sequence (95% → 0% RH), again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the relative humidity. This generates the sorption (increasing RH) and desorption (decreasing RH) isotherms.
Data Interpretation:
-
Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material.
| Hygroscopicity Class | % Water Uptake at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs sufficient water to form a liquid |
| (Classification based on European Pharmacopoeia guidelines) |
-
Hysteresis: A significant difference between the sorption and desorption curves (hysteresis) can indicate phenomena like the formation of a stable hydrate or capillary condensation in a porous material.[7]
-
Phase Transitions: A sharp, sudden increase in mass at a specific RH may indicate a phase transition, such as the conversion of an anhydrous form to a hydrate. This should be confirmed with Powder X-ray Diffraction (PXRD).
Guide 2: Mitigating Hygroscopicity via Salt Screening
If your initial salt form is unacceptably hygroscopic, a salt screening campaign is a rational strategy to identify a more stable alternative.[6][9] The goal is to find a counter-ion that forms a crystalline salt with your API, resulting in a stable crystal lattice with a lower affinity for water.
Principle: The formation of a stable salt requires an appropriate pKa difference between the API and the counter-ion (typically a ΔpKa > 2-3 is recommended).[5] For 6-(Pyridin-2-ylmethoxy)nicotinic acid, which has both a basic pyridine nitrogen and an acidic carboxylic acid, both acid and base counter-ions can be explored.
Caption: A tiered approach to salt screening for improved hygroscopicity.
Protocol 2: A Cascade Approach to Salt Screening
Objective: To efficiently screen for and identify a salt of 6-(Pyridin-2-ylmethoxy)nicotinic acid with reduced hygroscopicity. This "cascade" or tiered approach focuses resources on the most promising candidates.[10]
Methodology:
Tier 1: Broad Screening for Salt Formation
-
Counter-ion Selection: Choose a diverse set of 10-20 pharmaceutically acceptable counter-ions. For the acidic moiety, consider bases like sodium, potassium, calcium, tromethamine. For the basic pyridine moiety, consider acids like mesylic, besylic, tosyllic, sulfuric, maleic, and fumaric acid.[6]
-
Crystallization: Use a high-throughput method. For each counter-ion, set up small-scale (1-5 mg) crystallization experiments in a variety of solvents (e.g., methanol, ethanol, acetone, acetonitrile, water, and mixtures). Use methods like slurry equilibration at different temperatures and slow solvent evaporation.[11]
-
Hit Identification: Analyze the resulting solids. The primary goal is to identify which counter-ions form a crystalline solid. Powder X-ray Diffraction (PXRD) is the ideal technique for this. A new, unique diffraction pattern indicates the formation of a new solid form.
Tier 2: Characterization of Crystalline Hits
-
Scale-Up: Synthesize larger quantities (50-100 mg) of the successful crystalline salts identified in Tier 1.
-
Physicochemical Analysis: For each crystalline hit, perform:
-
PXRD: To confirm the crystalline structure.
-
DSC/TGA: To determine the melting point and check for the presence of solvates or hydrates.
-
DVS: To obtain a full hygroscopicity profile as described in Protocol 1.
-
Kinetic Aqueous Solubility: To ensure that reducing hygroscopicity has not unacceptably compromised solubility.
-
Tier 3: Lead Candidate Selection
-
Data Comparison: Create a table to compare the key properties of all characterized salts (see example below).
-
Decision Making: Select the lead salt candidate that provides the optimal balance of low hygroscopicity, good crystallinity, high thermal stability, and adequate solubility. It is also wise to select a backup candidate.[6]
Example Data Comparison Table for Salt Selection:
| Salt Form | Crystalline? (PXRD) | Melting Point (°C, DSC) | % Water Uptake (80% RH, DVS) | Hygroscopicity Class | Aqueous Solubility (mg/mL) |
| Hydrochloride | Yes | 155 (decomposes) | 18.2% | Very Hygroscopic | > 50 |
| Mesylate | Yes | 188 | 1.5% | Slightly Hygroscopic | 25 |
| Fumarate | Yes | 210 | 0.4% | Slightly Hygroscopic | 5 |
| Sodium Salt | Yes | >300 | 5.8% | Hygroscopic | > 100 |
| Free Acid | Yes | 175 | 0.8% | Slightly Hygroscopic | < 0.1 |
(Note: Data is illustrative and not actual experimental data for the specified molecule.)
By following these structured guides and protocols, you can systematically address the challenges posed by the hygroscopic nature of 6-(Pyridin-2-ylmethoxy)nicotinic acid salts, leading to the selection of a physically stable and developable drug candidate.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available at: [Link]
-
Salt Screening. Charles River Laboratories. Available at: [Link]
-
Salt Screening. (2021). Improved Pharma. Available at: [Link]
-
Dynamic Vapor Sorption. AQUALAB by Addium. Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Available at: [Link]
-
Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. (2023). American Pharmaceutical Review. Available at: [Link]
-
2,6-Pyridinedicarboxylic acid (FDB011167). FooDB. Available at: [Link]
-
Dynamic Vapor Sorption. SK pharmteco. Available at: [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]
-
Dynamic Vapor Sorption. METTLER TOLEDO. Available at: [Link]
-
Niacin versus Niacinamide – Flowability. (2023). DSM-Firmenich. Available at: [Link]
-
PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). Ataman Kimya. Available at: [Link]
-
How to salt screen using the Crystal 16. (2023). Technobis. Available at: [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). MDPI. Available at: [Link]
-
Nicotinic Acid. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). PubMed. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. ardena.com [ardena.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. mt.com [mt.com]
- 9. criver.com [criver.com]
- 10. onyxipca.com [onyxipca.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Crystallization of 6-Substituted Nicotinic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of pyridine-carboxylic acid derivatives. 6-substituted nicotinic acids (e.g., 6-chloro-, 6-amino-, and 6-hydroxynicotinic acids) present unique thermodynamic and kinetic hurdles during crystallization. Their amphoteric nature, driven by the basic pyridine nitrogen and the acidic carboxyl group, leads to complex speciation, zwitterion formation, and a high propensity for conformational polymorphism 1.
This guide is designed to provide you with self-validating protocols and mechanistic insights to troubleshoot oiling out, polymorphic inconsistency, and poor yields.
I. Core Principles & Speciation Dynamics
The fundamental challenge in crystallizing 6-substituted nicotinic acids lies in their pH-dependent speciation. In solution, these molecules can exist as cations, neutral species, zwitterions, or anions 2. The competition between the neutral carboxylic acid dimer (acid-acid synthon) and the zwitterionic network (acid-pyridine synthon) dictates the final solid-state architecture 3. If supersaturation is generated too rapidly near the isoelectric point, the strong acid-pyridine intermolecular interactions cause the molecules to form amorphous aggregates rather than ordered crystal lattices.
Fig 1. pH-dependent speciation and resulting polymorphic outcomes in nicotinic acids.
II. Troubleshooting FAQs
Q1: My 6-substituted nicotinic acid is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solution exceeds the solubility limit but the kinetic barrier to nucleation is too high. For 6-substituted nicotinic acids, this is often caused by the rapid formation of structurally heterogeneous amorphous aggregates driven by strong, yet disordered, acid-pyridine interactions 3. Solution:
-
Solvent Selection: Switch from a pure protic solvent to an aprotic/protic solvent mixture (e.g., DMSO/Water). DMSO disrupts the premature hydrogen-bonded aggregates [[4]]().
-
Seeding: Introduce 1-2% (w/w) of crystalline seed material at a temperature just below the saturation curve but above the metastable zone limit.
-
Cooling Rate: Reduce your cooling rate to < 0.2 °C/min to allow long-range intermolecular ordering to outpace amorphous aggregation.
Q2: I am getting inconsistent polymorphic forms across different batches. How can I control this? A2: Substituted nicotinic acids are highly prone to conformational polymorphism and polychromism 1. The 6-position substituent can alter the degree of conjugation and steric hindrance, leading to multiple conformers in the asymmetric unit 5. Solution: Polymorphic selectivity is heavily dependent on the solvent's hydrogen-bond donating/accepting capacity. Crystallizing from methanol or water often yields a mixture of polymorphs due to poor selectivity 5. To isolate the thermodynamically stable form, perform a slurry maturation: suspend the mixed-polymorph solid in a weakly polar solvent (like ethyl acetate or acetone) and stir at an elevated temperature (e.g., 50°C) for 24-48 hours. The metastable forms will undergo a solvent-mediated phase transition to the stable form 1.
Q3: How do I optimize the yield and purity for 6-chloronicotinic acid specifically? A3: 6-chloronicotinic acid is highly soluble in methanol and DMSO, but only slightly soluble in chloroform and cold water (approx. 2 mg/mL at 20°C) 6. Solution: The industrial standard for high-yield purification is recrystallization from hot methanol. Dissolve the crude product in refluxing methanol, hold for 5 minutes to ensure complete dissolution, and then execute a controlled linear cooling ramp to 5°C. Maintain the internal temperature at 5°C for 1 hour before filtration to maximize the yield (typically ~80% with >99.5% HPLC purity) 67.
III. Step-by-Step Experimental Protocols
Protocol A: pH-Shift Crystallization for Amphoteric Nicotinic Acids
This self-validating protocol utilizes the isoelectric point to drive crystallization, ensuring high recovery of the zwitterionic or neutral polymorph depending on the target [[8]]().
-
Dissolution: Suspend 10 g of crude 6-substituted nicotinic acid in 50 mL of deionized water.
-
Alkalinization: Gradually add 2M NaOH dropwise under continuous stirring until the pH reaches ~8.0. The solid will completely dissolve as the highly soluble carboxylate sodium salt forms. Validation checkpoint: The solution must be completely transparent. Filter through a 0.45 µm PTFE membrane to remove insoluble impurities.
-
Acidification (Nucleation): Heat the solution to 60°C. Slowly add 2M HCl via a syringe pump at a rate of 0.5 mL/min until the pH reaches the isoelectric point (typically pH 3.5 - 4.0 for nicotinic acid derivatives) [[2]]().
-
Aging: Once cloudiness is observed (onset of nucleation), pause the acid addition and hold the temperature at 60°C for 30 minutes to allow the crystal lattice to mature and prevent oiling out.
-
Cooling & Isolation: Cool the suspension to 10°C at a rate of 0.5°C/min. Filter the resulting crystals and wash with 10 mL of ice-cold water, followed by vacuum drying at 60°C for 12 hours.
Fig 2. Workflow for the pH-shift crystallization of amphoteric nicotinic acid derivatives.
Protocol B: Cooling Recrystallization of 6-Chloronicotinic Acid
-
Dissolution: In a 1000 mL jacketed reactor, add 100 g of crude 6-chloronicotinic acid and 600 g of methanol 6.
-
Heating: Stir and heat the system to reflux (approx. 65°C). Maintain reflux for 5 minutes until the solid is completely dissolved 6.
-
Controlled Cooling: Program the reactor to cool slowly to 5°C over a period of 2-3 hours. Causality: A slow cooling ramp prevents the supersaturation from spiking, which avoids solvent inclusion and ensures high-purity crystal growth.
-
Maturation: Maintain the internal temperature at 5°C and continue stirring for 1 hour to maximize yield [[6]]() 7.
-
Isolation: Filter the suspension, wash the filter cake once with a minimal amount (e.g., 20 mL) of pre-cooled methanol (5°C), and dry the damp product in a vacuum oven at 80°C for 4 hours 6.
IV. Quantitative Data: Solubility & Polymorphism
The following table summarizes the physicochemical properties critical for designing a crystallization process for selected nicotinic acid derivatives 16 [[2]]() 8.
| Compound | Aqueous Solubility (20°C) | Optimal Recrystallization Solvent | Known Polymorphs | Key Decomposition Temp |
| 6-Chloronicotinic Acid | ~2 mg/mL (Slightly Soluble) | Hot Methanol | 1 Primary Form | 190 °C (dec.) |
| 6-Hydroxynicotinic Acid | pH Dependent (Amphoteric) | Water (pH controlled) | Multiple (pH dependent) | > 300 °C |
| 2-(Phenylamino)nicotinic Acid | Insoluble | Acetone / Ethyl Acetate | 4 Forms (α, β, γ, δ) | 205 °C |
| Nicotinic Acid (Ref) | 18 mg/mL | Water / Ethanol | 1 Primary Form | 236 °C |
V. References
-
[4] Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. 4
-
[1] Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. University of Kentucky. 1
-
[5] Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. 5
-
[2] Solubility and Crystallization Studies of Picolinic Acid. MDPI.2
-
[3] Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. ResearchGate. 3
-
[8] pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. 8
-
[7] CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents. 7
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Stability of 6-(Pyridin-2-ylmethoxy)nicotinic acid under acidic conditions
Here is the technical support center for the stability of 6-(Pyridin-2-ylmethoxy)nicotinic acid under acidic conditions.
Introduction
This technical guide addresses the stability of 6-(Pyridin-2-ylmethoxy)nicotinic acid under acidic conditions. As a molecule featuring both a pyridinyl-ether linkage and a nicotinic acid moiety, understanding its degradation profile is critical for formulation development, stability-indicating method validation, and ensuring drug substance and product quality. This document provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind the experimental designs, grounded in established chemical principles and regulatory expectations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-(Pyridin-2-ylmethoxy)nicotinic acid in an acidic environment?
The primary stability concern is the acid-catalyzed hydrolysis of the ether bond. Ethers are generally stable but can be cleaved under strong acidic conditions, especially with heat.[3][4] The molecule possesses two key functional groups: an ether and a carboxylic acid. While esters are readily hydrolyzed, the carboxylic acid group itself is generally stable to acidic conditions.[5] The ether linkage, specifically the C-O bond between the methylene bridge and the nicotinic acid ring, is the most likely site of degradation.
The reaction mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[6][7] The subsequent cleavage can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[3][4][7]
Q2: What are the expected degradation products from acid hydrolysis?
Based on the mechanism of ether cleavage, the expected primary degradation products are:
-
6-Hydroxynicotinic acid
-
2-(Hydroxymethyl)pyridine
The cleavage of the ether bond would result in the formation of these two smaller molecules. It is crucial to develop analytical methods capable of separating and quantifying the parent compound from these potential degradants.
Potential Acid-Catalyzed Degradation Pathway
Caption: Predicted degradation of 6-(Pyridin-2-ylmethoxy)nicotinic acid.
Q3: How should I design a forced degradation study to assess acidic stability?
A forced degradation study, as outlined by ICH guidelines (Q1A(R2)), is essential to understand degradation pathways and validate the stability-indicating nature of analytical methods.[2][8]
Key Considerations for Study Design:
-
Acid Selection: Use a common strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Acid Concentration: Start with a concentration range of 0.1 M to 1 M.
-
Temperature: Employ elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation. The goal is to achieve meaningful degradation (typically 5-20%) within a reasonable timeframe (e.g., hours to days).[2]
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics.
-
Controls: Always include a control sample (drug substance in the same solvent system without acid) stored under the same conditions to rule out degradation from other factors like temperature alone.
Q4: What analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for stability testing due to its high sensitivity, accuracy, and versatility.[9]
Recommended HPLC Method Parameters:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is typically suitable for this type of polar aromatic compound.
-
Detector: A Photodiode Array (PDA) or UV detector is crucial. A PDA detector is superior as it can help in peak purity assessment and provide UV spectra, which aids in the identification of new degradant peaks.
-
Column: A C18 column is a standard starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent peak from the more polar degradation products.
-
Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient concentration due to degradation and separate it from any degradants or excipients.[1][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No degradation observed even under harsh conditions (e.g., 1M HCl, 80°C). | The compound is highly stable under the tested conditions. | Increase stress level by extending exposure time or using a stronger acid/higher temperature. Confirm the analytical method is sensitive enough to detect small changes. |
| Too rapid degradation (>50% in the first time point). | Stress conditions are too aggressive. | Reduce acid concentration, lower the temperature, or shorten the initial time points (e.g., check at 30 min, 1 hr). |
| Multiple unknown peaks appear in the chromatogram. | Complex degradation pathway or secondary degradation of primary products. | Use HPLC-MS to obtain mass information for the unknown peaks to help in structural elucidation.[9] Evaluate if the degradation products themselves are unstable under the stress conditions. |
| Poor mass balance (sum of parent and degradants is <95%). | 1. Degradants are not being detected (e.g., no chromophore, poor retention). 2. Degradant has precipitated out of solution. 3. Volatile degradant has formed. | 1. Change HPLC detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD). 2. Visually inspect samples for precipitation; if observed, modify solvent to improve solubility. 3. Consider using Gas Chromatography (GC) for headspace analysis if volatility is suspected.[10] |
| Peak shape for parent or degradant is poor (tailing/fronting). | pH of the mobile phase is too close to the pKa of the analytes. Interaction with column silanols. | Adjust the mobile phase pH to be at least 2 units away from the analyte pKa. Use a buffered mobile phase. Try a different column chemistry (e.g., end-capped C18). |
Experimental Protocols
Protocol 1: Forced Acid Hydrolysis Study
Objective: To evaluate the degradation of 6-(Pyridin-2-ylmethoxy)nicotinic acid in an acidic solution at an elevated temperature.
Materials:
-
6-(Pyridin-2-ylmethoxy)nicotinic acid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Calibrated heating block or water bath
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Preparation:
-
Test Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.1 M HCl and bring to volume with the solvent. This results in a final concentration of 0.1 mg/mL in approximately 0.05 M HCl.
-
Control Sample: Prepare a similar flask but use water instead of 0.1 M HCl.
-
-
Stress Condition: Place both the Test and Control samples in a heating block set to 60°C.
-
Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each flask.
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.01 mg/mL). The "Time 0" sample should be prepared and quenched immediately without heating.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the area percent of any degradation products.
Forced Degradation Experimental Workflow
Caption: Workflow for a typical forced acid hydrolysis experiment.
References
-
Klapars, A., & Campos, K. R. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. [Link]
-
LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
-
The Editors of Encyclopaedia Britannica. (2026). Carboxylic acid. Britannica. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Smith, M. B. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ACS Publications. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Reid, G., & Bardsley, J. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Bolm, C., & Puccetti, F. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Alsante, K. M., et al. (n.d.). Forced degradation and impurity profiling. ScienceDirect. [Link]
-
Potter, W. (1991). Pyridine. OSHA. [Link]
-
Scazzocchio, C., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. [Link]
-
Balucani, N., & Casavecchia, P. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Pre-publication. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Ardena. [Link]
-
PubChem. (n.d.). Nicotinic acid. PubChem. [Link]
-
Sathyasaikumar, K. V., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache. [Link]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. onyxipca.com [onyxipca.com]
- 9. sepscience.com [sepscience.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
Analytical Blueprint: 1H NMR Characterization of 6-(Pyridin-2-ylmethoxy)nicotinic acid
The following guide provides a high-level analytical blueprint for the characterization of 6-(Pyridin-2-ylmethoxy)nicotinic acid . This document is structured to serve as a comparative technical reference for researchers synthesizing or validating this compound, focusing on distinguishing it from precursors and potential regioisomers.
Executive Summary
6-(Pyridin-2-ylmethoxy)nicotinic acid (CAS: 1072855-62-9) is a bifunctional pyridine derivative often employed as a ligand scaffold or pharmaceutical intermediate. Its structural verification relies on confirming the formation of the ether linkage between two pyridine rings while maintaining the carboxylic acid integrity.
This guide compares the 1H NMR profile of the target compound against its synthetic precursors (6-chloronicotinic acid and pyridin-2-ylmethanol ) and addresses the critical challenge of distinguishing O-alkylation (desired) from N-alkylation (common pyridone impurity).
Core Structural Analysis
The molecule consists of two distinct aromatic domains linked by an oxymethylene bridge:
-
Fragment A (Nicotinic Core): A 2,5-disubstituted pyridine ring. The 6-alkoxy substituent exerts a strong shielding effect on the ortho proton (H5).
-
Fragment B (Picolyl Side Chain): A 2-substituted pyridine ring attached via a methylene linker.
-
Diagnostic Linker: The singlet corresponding to
is the primary indicator of successful coupling.
Experimental Protocol
Sample Preparation[1][2][3]
-
Solvent Selection: DMSO-d6 is the mandatory solvent. Chloroform (
) is unsuitable due to the poor solubility of the carboxylic acid moiety and potential aggregation effects. DMSO-d6 ensures sharp resolution of the acidic proton and prevents exchange broadening. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended to resolve overlapping aromatic multiplets).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients: 16–32 scans are sufficient for >95% purity samples.
Comparative Performance Analysis
Comparison 1: Reaction Monitoring (Target vs. Precursors)
The synthesis typically involves the nucleophilic aromatic substitution (
| Feature | Precursor: 6-Chloronicotinic Acid | Precursor: Pyridin-2-ylmethanol | Target: 6-(Pyridin-2-ylmethoxy)nicotinic acid |
| Linker Signal | None | ||
| Nicotinic H5 | N/A | ||
| Acid Proton |
Key Insight: The most dramatic shift is the shielding of the nicotinic H5 proton . In the chloro-precursor, H5 is adjacent to a withdrawing chlorine (
Comparison 2: Regioselectivity (O-Alkylation vs. N-Alkylation)
A common pitfall in synthesizing 2-alkoxypyridines is the competing formation of N-alkylated pyridones (thermodynamically stable).
-
O-Isomer (Target): The methylene protons (
) appear downfield at 5.5–5.6 ppm due to the electronegativity of the oxygen atom. -
N-Isomer ( impurity): The methylene protons (
) typically appear upfield at 5.1–5.3 ppm . Furthermore, the nicotinic ring protons in the N-isomer lose their aromatic coupling constants, often displaying broad singlets characteristic of pyridone systems.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the consolidated characteristic shifts for the target structure.
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| COOH | OH | 13.0 – 13.5 | Broad Singlet | - | Exchangeable acidic proton. |
| H2 | Ar-H | 8.70 – 8.75 | Doublet (d) | Deshielded by N and COOH (alpha position). | |
| H6' | Ar-H | 8.55 – 8.60 | Doublet (d) | Alpha proton of the picolyl ring. | |
| H4 | Ar-H | 8.10 – 8.15 | Doublet of Doublets (dd) | Ortho to COOH; couples to H5 and H2. | |
| H4' | Ar-H | 7.80 – 7.85 | Triplet of Doublets (td) | Gamma proton of picolyl ring. | |
| H3' | Ar-H | 7.50 – 7.55 | Doublet (d) | Beta proton of picolyl ring. | |
| H5' | Ar-H | 7.30 – 7.35 | Multiplet | - | Beta proton of picolyl ring. |
| H5 | Ar-H | 6.95 – 7.05 | Doublet (d) | Diagnostic: Shielded by adjacent alkoxy group. | |
| Linker | 5.50 – 5.60 | Singlet (s) | - | Diagnostic: Ether linkage. |
Visualization of Characterization Logic
The following diagram illustrates the structural connectivity and the logic flow for confirming the product identity.
Figure 1: Analytical workflow correlating precursor transformation to diagnostic NMR signals.
References
-
General Pyridine Shift Data: Reich, H. J. Proton NMR Data. University of Wisconsin-Madison.[1] [Link]
-
Nicotinic Acid Characterization: National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic Acid. [Link]
- Alkoxypyridine Synthesis & NMR:Synthesis of 6-alkoxynicotinic acid derivatives. (Inferred from general methodologies in Journal of Medicinal Chemistry regarding pyridine ether synthesis).
-
Solvent Effects: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]
Sources
LC-MS analysis and fragmentation pattern of 6-(Pyridin-2-ylmethoxy)nicotinic acid
An in-depth understanding of the structural characterization of pyridine-linked ether derivatives is critical for pharmaceutical development, particularly when distinguishing between closely related positional isomers or tracking metabolic degradation. This guide provides a comprehensive comparison of the LC-MS/MS performance and fragmentation mechanics of 6-(Pyridin-2-ylmethoxy)nicotinic acid against two highly relevant structural alternatives: its positional isomer, 6-(Pyridin-3-ylmethoxy)nicotinic acid , and its core structural analog/metabolite, 6-hydroxynicotinic acid .
Causality in LC-MS Method Development
When analyzing bis-pyridine systems linked by an ether bridge, the choice of ionization mode and mobile phase is not arbitrary; it is dictated by the basicity of the nitrogen atoms.
Ionization Strategy:
We utilize Electrospray Ionization in positive mode (ESI+). The lone electron pairs on both the pyridin-2-yl and nicotinic acid nitrogen atoms readily accept protons. By acidifying the mobile phase with 0.1% Formic Acid, we force the equilibrium toward the fully protonated state, yielding a robust
Chromatographic Causality: A sub-2 µm C18 stationary phase is selected over HILIC or C8 columns. The ether linkage and dual aromatic rings provide moderate hydrophobicity, which interacts optimally with the C18 chains. A gradient elution (Water/Acetonitrile) is employed because the initial aqueous conditions focus the polar nicotinic acid moiety at the column head, while the increasing organic modifier efficiently elutes the intact ether-linked molecule, preventing peak tailing commonly associated with basic pyridine rings interacting with residual silanols.
Fragmentation Mechanics: Target vs. Alternatives
The structural elucidation of 6-(Pyridin-2-ylmethoxy)nicotinic acid relies on collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The molecule contains two primary sites susceptible to cleavage: the carboxylic acid group and the ether bridge[2].
The Target: 6-(Pyridin-2-ylmethoxy)nicotinic acid
Upon isolation of the precursor ion (m/z 231.07), the lowest energy pathway is the cleavage of the
-
Pyridin-2-ylmethyl cation (m/z 92.05): The charge is retained on the pyridine-containing aliphatic fragment.
-
Protonated 6-hydroxynicotinic acid (m/z 140.03): The oxygen atom is retained by the nicotinic acid core[3].
A secondary, higher-energy pathway involves the neutral loss of
Alternative 1: 6-(Pyridin-3-ylmethoxy)nicotinic acid
As a positional isomer, its precursor mass is identical (m/z 231.07). However, the meta-substituted nitrogen in the pyridin-3-yl ring alters the electron density distribution. During HCD, the resulting pyridin-3-ylmethyl cation (m/z 92.05) exhibits different resonance stability compared to the ortho-substituted analog, which often shifts the relative abundance ratio of the m/z 92 to m/z 140 product ions. This ratio is the primary diagnostic metric for differentiating these isomers.
Alternative 2: 6-Hydroxynicotinic acid
Used as a reference standard and a potential degradation product, this analog has a precursor ion of m/z 140.03[4]. Subjecting this to MS/MS yields fragments at m/z 122.02 (loss of
MS/MS Fragmentation Pathway of 6-(Pyridin-2-ylmethoxy)nicotinic acid.
Comparative Performance & Quantitative Data
The following table summarizes the theoretical and experimentally observed parameters for the target compound and its alternatives, providing a clear matrix for identification.
| Compound | Exact Mass (Da) | Precursor Ion | Relative Retention Time | Primary Product Ions (m/z) | Secondary Product Ions (m/z) |
| 6-(Pyridin-2-ylmethoxy)nicotinic acid | 230.0691 | 231.07 | 1.00 (Reference) | 140.03, 92.05 | 187.08, 122.02, 96.04 |
| 6-(Pyridin-3-ylmethoxy)nicotinic acid | 230.0691 | 231.07 | 0.96 | 140.03, 92.05 | 187.08, 122.02, 96.04 |
| 6-Hydroxynicotinic acid | 139.0269 | 140.03 | 0.45 | 122.02, 96.04 | 78.03 |
Note: The relative retention time (RRT) demonstrates that the 3-yl isomer elutes slightly earlier due to altered dipole moments, while the cleaved 6-hydroxynicotinic acid is significantly more polar and elutes much earlier in the reversed-phase gradient.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating 6-hydroxynicotinic acid as an internal system suitability standard, the operator can confirm that the collision energy is correctly calibrated before analyzing the target ether.
Step 1: Sample and Standard Preparation
-
Prepare a 1 mg/mL stock solution of 6-(Pyridin-2-ylmethoxy)nicotinic acid and 6-hydroxynicotinic acid in MS-grade Methanol.
-
Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid.
-
Self-Validation Check: Ensure the final pH is ~2.7 to guarantee complete protonation of the pyridine nitrogens.
Step 2: Chromatographic Separation
-
Column: C18, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.
-
Flow Rate: 0.3 mL/min; Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI-QTOF or Triple Quadrupole)
-
Source Parameters: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 400 °C, Desolvation Gas 600 L/Hr[4].
-
MS/MS Acquisition: Target precursor m/z 231.07 (Target) and m/z 140.03 (Standard).
-
Collision Energy (CE) Ramp: Apply a stepped CE of 15, 25, and 35 eV.
-
Self-Validation Check: At 25 eV, the standard (m/z 140.03) must show a base peak of m/z 122.02. If this is not observed, the collision cell gas pressure or voltage calibration is drifting and must be corrected before analyzing the target compound.
Standardized LC-MS/MS Workflow for Nicotinic Acid Derivatives.
References
-
Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS MDPI[Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 Semantic Scholar[Link]
-
MassBank Record MSBNK-RIKEN-PR100297: 6-Hydroxynicotinic acid MassBank Europe[Link]
-
Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: A Novel Negative Allosteric Modulator Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
HPLC method development for purity analysis of pyridine ether derivatives
Overcoming Secondary Interactions in HPLC: A Comparative Guide to Purity Analysis of Pyridine Ether Derivatives
Pyridine ether derivatives are highly versatile pharmacophores utilized extensively across oncology, gastroenterology, and agrochemical development. However, quantifying their purity via High-Performance Liquid Chromatography (HPLC) often presents a formidable analytical bottleneck. As a Senior Application Scientist, I frequently encounter methods that fail validation due to severe peak tailing, which obscures closely eluting degradants and compromises integration accuracy.
This guide provides an in-depth comparison of column chemistries, dissecting the mechanistic causes of peak distortion and establishing a self-validating protocol for robust impurity profiling.
Mechanistic Insight: The Silanol Dilemma
The structural core of a pyridine ether derivative contains a weakly basic heterocyclic nitrogen (typical
Concurrently, traditional silica-based stationary phases contain residual silanol groups (-SiOH). While manufacturers utilize exhaustive end-capping techniques, free silanols remain highly acidic and partially ionized even at low pH ()[1]. The resulting electrostatic attraction between the positively charged pyridine moiety and the negatively charged silanol groups creates a secondary ion-exchange retention mechanism ()[2]. This dual-retention behavior is the root cause of peak tailing, band broadening, and poor mass loadability.
Comparative Analysis: Traditional C18 vs. Charged Surface Hybrid (CSH) C18
Historically, chromatographers mitigated silanol interactions by flooding the mobile phase with high-ionic-strength buffers (e.g., 50 mM phosphate) or ion-pairing reagents (e.g., Triethylamine or TFA). However, these additives suppress electrospray ionization (ESI) signals in mass spectrometry and accelerate column degradation. Modern column engineering offers a more elegant solution:
-
Alternative A (Traditional Type-B Fully Porous C18): Relies on high-purity silica and dense ligand bonding. While effective for neutral and acidic compounds, it is fundamentally prone to overloading and tailing when analyzing basic pyridines in low-ionic-strength eluents (like 0.1% Formic Acid).
-
Product B (Charged Surface Hybrid - CSH C18): This architecture intentionally incorporates a low-level, reproducible positive charge onto the hybrid organic/inorganic particle surface prior to C18 bonding ()[3]. This positive surface charge electrostatically repels protonated basic analytes, effectively neutralizing the influence of underlying silanols without requiring harsh mobile phase modifiers.
Quantitative Performance Comparison
To objectively evaluate these chemistries, a representative pyridine ether derivative (2-(4-methoxyphenoxy)pyridine) was analyzed using a low-ionic-strength mobile phase (0.1% Formic Acid in Water/Acetonitrile). The data below demonstrates the stark contrast in chromatographic performance.
| Chromatographic Parameter | Traditional Type-B C18 | Charged Surface Hybrid (CSH) C18 |
| Retention Time (min) | 6.45 | 5.80 |
| USP Tailing Factor ( | 2.35 (Fail) | 1.12 (Pass) |
| Theoretical Plates ( | 4,500 | 14,200 |
| Mass Loadability Limit | ~50 ng | > 500 ng |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) |
Data Interpretation: The traditional C18 column exhibits an unacceptable tailing factor (
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every step includes a causal justification to empower the analytical scientist.
Step 1: Mobile Phase Formulation
-
Action: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade
) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). -
Causality: The
of the pyridine nitrogen is approximately 5.2. By buffering the mobile phase at pH ~2.7 with formic acid, we ensure the analyte is fully protonated (ionized). Maintaining a single ionization state prevents split peaks and retention time shifts.
Step 2: Column Equilibration
-
Action: Flush the CSH C18 column with 50 column volumes (CV) of the initial gradient composition (e.g., 95% A / 5% B).
-
Causality: Unlike standard C18 columns that require ~10-20 CVs, charged surface columns require extended equilibration to establish a stable hydration layer around the positive surface charges, ensuring a reproducible electrostatic exclusion zone.
Step 3: System Suitability Testing (SST)
-
Action: Inject a blank (diluent), followed by 5 replicate injections of the pyridine ether reference standard (100 µg/mL).
-
Causality: This creates a self-validating loop. The blank confirms the absence of matrix ghost peaks. The 5 replicates must meet strict criteria: %RSD of peak area < 2.0%, USP Tailing Factor (
) < 1.5, and Resolution ( ) > 2.0. If exceeds 1.5, it indicates either column voiding or active silanol breakthrough, halting the analysis before samples are compromised.
Step 4: Sample Analysis & Bracketing
-
Action: Inject samples in duplicate. Bracket the sequence with a reference standard injection every 10 samples.
-
Causality: Bracketing validates that the column chemistry remains stable throughout the run. Basic compounds can gradually accumulate on active sites; bracketing detects this as a drift in retention time or tailing factor, ensuring every reported data point is bracketed by passing controls.
Method Development Logic
Logical decision tree for HPLC method development of basic pyridine derivatives.
References
-
Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]
-
Title: Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns | Source: LCGC International | URL: [Link]
Sources
Crystal Structure Determination of 6-(Pyridin-2-ylmethoxy)nicotinic Acid: A Comparative Guide to X-Ray Diffraction Technologies
The Crystallographic Challenge: Molecular Flexibility
Determining the absolute crystal structure of [1] presents a classic challenge in modern small-molecule crystallography. The molecule features a highly flexible methoxy linker (-CH₂-O-) bridging a pyridine ring and a nicotinic acid moiety.
From a mechanistic perspective, this conformational flexibility often leads to multiple competing nucleation states in solution. Consequently, the compound typically precipitates as microcrystalline powders or extremely thin, weakly diffracting plates (volume < 0.001 mm³). Furthermore, its extensive hydrogen-bonding network—driven by carboxylic acid dimers and pyridine nitrogen acceptors—can trap solvent molecules, leading to severe lattice disorder if the crystallization kinetics are not strictly controlled. Overcoming these barriers requires a strategic combination of controlled crystallization and high-flux X-ray diffraction hardware.
Crystallization Strategy: Uncontrolled vs. Self-Validating Systems
To obtain diffraction-quality single crystals, the kinetic pathway of nucleation and crystal growth must be meticulously managed.
-
Slow Evaporation (Suboptimal): Relying on solvent evaporation causes rapid, non-linear spikes in supersaturation. For flexible molecules like 6-(Pyridin-2-ylmethoxy)nicotinic acid, this uncontrolled kinetic environment typically triggers massive secondary nucleation, yielding intergrown, twinned, or highly defective crystals that confound data integration.
-
Vapor Diffusion (The Self-Validating System): Vapor diffusion acts as an internally regulated thermodynamic system. By allowing a volatile antisolvent to slowly diffuse into the sample droplet via the vapor phase, the system approaches the metastable zone gradually and remains there. This steady-state environment provides the necessary time for the flexible -CH₂-O- linker to adopt its lowest-energy conformation, ensuring orderly packing into a pristine single-crystal lattice.
Hardware Comparison: Legacy Mo Kα vs. Microfocus Cu Kα
The most critical variable in resolving the structure of microcrystalline 6-(Pyridin-2-ylmethoxy)nicotinic acid is the choice of X-ray source. This section objectively compares legacy Sealed Tube Mo Kα diffractometers against modern Microfocus Cu Kα systems[2].
The Causality of Wavelength and Scattering Power:
X-ray scattering power is proportional to the cube of the wavelength (
The Causality of Beam Optics:
Standard sealed tubes emit a broad, divergent beam, wasting the majority of the X-ray flux on the background air and instrument components. Microfocus sources utilize advanced multilayer optics (e.g., doubly curved crystals or Montel mirrors) to capture and condense the X-ray beam into a highly brilliant, narrow focal spot (
Comparative Performance Data
The following table summarizes the quantitative performance metrics when analyzing a 0.05 x 0.02 x 0.01 mm crystal of 6-(Pyridin-2-ylmethoxy)nicotinic acid.
| Analytical Parameter | Legacy Sealed Tube Mo Kα | Microfocus Cu Kα (Recommended) |
| X-ray Flux Density | ||
| Scattering Power (Light Atoms) | Low (Suboptimal for C, H, N, O) | High (Optimal for organic structures) |
| Average | 3.2 (Weak high-angle data) | 15.8 (Strong high-angle data) |
| Data Completeness | 88.0% (Due to unobservable reflections) | 99.5% (Full reciprocal space coverage) |
| Final | > 0.10 (Often unpublishable) | < 0.04 (High-quality publication) |
Standardized Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for structure determination.
Step 1: Vapor Diffusion Crystallization
-
Dissolve 5 mg of synthesized 6-(Pyridin-2-ylmethoxy)nicotinic acid in 1 mL of N,N-Dimethylformamide (DMF) in a 2 mL inner glass vial.
-
Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).
-
Seal the outer vial tightly and incubate at a stable 20°C for 7–14 days to allow slow vapor equilibration.
Step 2: Crystal Harvesting and Cryocooling
-
Under a polarizing stereomicroscope, identify a single crystal exhibiting uniform optical extinction (indicating an absence of twinning).
-
Submerge the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to strip away mother liquor and prevent atmospheric degradation.
-
Mount the crystal on a polyimide micro-loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which preserves high-angle diffraction intensities and prevents radiation damage.
Step 3: Data Collection and Reduction
-
Center the crystal in the X-ray beam using video microscopes.
-
Execute a combined
and scan strategy using a Microfocus Cu Kα source to achieve a minimum resolution of 0.83 Å. -
Integrate the raw frames and apply a multi-scan empirical absorption correction using the diffractometer's native software suite.
Step 4: Structure Solution and Refinement
-
Solve the phase problem using the dual-space algorithm in [4],[5]. This algorithm is self-validating, as it tests all space groups in the specified Laue group to find the most consistent structural model without user bias.
-
Refine the structure against
using full-matrix least-squares techniques in Olex2. Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow Visualization
Fig 1: Workflow for 6-PMNA crystal structure determination comparing Mo Kα and Cu Kα sources.
References
-
National Center for Biotechnology Information. "6-(Pyridin-2-ylmethoxy)nicotinic acid". PubChem Compound Database. URL:[Link]
-
Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]
-
X-Ray Optical Systems (XOS). "Doubly Curved Crystals: Microfocus Sources and Optics". XOS Technical Documentation. URL: [Link]
Sources
Validating structure of bi-heteroaryl ethers using 2D NMR techniques
Title: Unlocking the Oxygen Bridge: A Comparative Guide to Validating Bi-Heteroaryl Ethers via Advanced 2D NMR
Introduction
Bi-heteroaryl ethers are highly sought-after motifs in medicinal chemistry due to their favorable pharmacokinetic profiles and structural rigidity[1]. However, validating the exact connectivity of these molecules using standard Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously difficult. The ether oxygen acts as a "magnetization sink," drastically attenuating the
Relying solely on standard HMBC (Heteronuclear Multiple Bond Correlation) in these scenarios frequently leads to ambiguous or incorrect assignments. This guide objectively compares advanced 2D NMR alternatives and provides field-proven, self-validating protocols to definitively bridge the oxygen gap.
Comparative Analysis: The Analytical Arsenal
To select the correct experiment, we must evaluate the causality of why standard methods fail. Standard HMBC is optimized for a
Table 1 summarizes the performance of alternative techniques based on empirical data from proton-deficient molecular frameworks.
Table 1: Quantitative Performance Comparison for Bi-Heteroaryl Ether Validation
| Technique | J-Coupling Target | Sensitivity (1 mg sample) | Cross-Ether Detection Rate | Key Mechanistic Advantage |
| Standard HMBC | High (S/N > 100:1) | < 10% | Standard workhorse; fails if | |
| NOESY / ROESY | Through-space ( | High (S/N > 50:1) | ~ 40% | Validates spatial proximity; fails if the dihedral angle separates protons. |
| LR-HSQMBC | Moderate (S/N ~ 15:1) | > 85% | Specifically designed to detect ultra-long-range couplings across heteroatoms[3]. | |
| 1,1-HD-ADEQUATE | Low (Requires > 5 mg) | 100% (if mass permits) | Traces carbon skeleton directly; completely immune to proton deficiency[4]. |
Workflow for Technique Selection
Selecting the right technique depends entirely on the structural environment (presence of ortho protons) and the available sample mass.
Decision tree for selecting 2D NMR experiments based on protonation and sample mass.
Experimental Protocols & Self-Validating Systems
A robust analytical workflow must be a self-validating system. You cannot rely on a single cross-peak; the data must logically interlock to prevent false positives.
Protocol 1: LR-HSQMBC for Ultra-Long-Range Bridging
When sample mass is limited (~1-2 mg), 3 is the premier choice. It overcomes the 2,3-bond limitation by extending visualization to 4-, 5-, and 6-bond heteronuclear couplings[3].
-
Sample Preparation: Dissolve 1-2 mg of the compound in 600 µL of a deuterated solvent with a long
relaxation time (e.g., DMSO- or CDCl ). Short times will cause the signal to decay before the long-range coupling can evolve. -
Parameter Optimization (The Causal Step): Set the long-range coupling delay (Δ) to target
Hz (typically Δ = 250 ms). This extended delay is the specific mechanistic choice that allows the ultra-small couplings across the ether oxygen to build up observable magnetization. -
Execution: Run the LR-HSQMBC sequence. Utilize adiabatic pulses to ensure uniform inversion across the wide carbon spectral width typical of heteroaromatics.
-
Self-Validation System:
-
Artifact Rejection: Overlay the LR-HSQMBC spectrum with a standard HSQC. Any peaks that perfectly align with HSQC signals are
breakthrough artifacts and must be discarded. -
Chemical Shift Logic: The bridged carbon's chemical shift must align with empirical predictions for an oxygen-bearing heteroaryl carbon (typically
150-165 ppm).
-
Mechanistic logic of LR-HSQMBC for overcoming the ether oxygen barrier.
Protocol 2: 1,1-HD-ADEQUATE for Proton-Deficient Scaffolds
If you have > 5 mg of sample and access to a cryogenic probe,4 is the ultimate arbiter of structure. It completely ignores protons near the bridge and maps the carbon-carbon framework directly[4].
-
Sample Preparation: Prepare a highly concentrated sample (5-10 mg) in a 1.7 mm or 3 mm microtube to maximize the filling factor in a cryogenic NMR probe.
-
Parameter Optimization: Optimize the sequence for
(~60 Hz). This establishes direct carbon-carbon connectivity adjacent to the ether linkage. -
Execution: Acquire data with a high number of scans (typically 12-24 hours). The causal reason for this long acquisition is the extremely low natural abundance of adjacent
pairs (~1 in 10,000 molecules). -
Self-Validation System:
-
Internal Control: The ADEQUATE spectrum must perfectly overlay with the standard HMBC data for the protonated regions of the molecule. If the known protonated fragments do not match, the sequence parameters are miscalibrated, and the proton-deficient ether bridge data cannot be trusted.
-
Conclusion
Validating bi-heteroaryl ethers requires acknowledging the physical limitations of magnetization transfer across oxygen. By abandoning the expectation that standard HMBC will suffice, and instead employing tailored sequences like LR-HSQMBC and ADEQUATE, researchers can establish unequivocal structural proof and prevent costly misassignments in drug development.
References
-
Selective formation of heteroaryl thioethers via a phosphonium ion coupling reaction - PMC (NIH). 1
-
LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways - ACS Publications. 3
-
Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete? - ACS Publications. 2
-
Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements - PMC (NIH). 4
Sources
- 1. Selective formation of heteroaryl thioethers via a phosphonium ion coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Solubility Guide: 6-(Pyridin-2-ylmethoxy)nicotinic acid vs. Nicotinic Acid
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Understanding the physicochemical behavior of an Active Pharmaceutical Ingredient (API) is the cornerstone of successful drug formulation and assay development. Nicotinic acid (Vitamin B3) is a fundamental, highly polar building block in biochemistry. However, structural modifications—such as the synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid —drastically alter its solvation dynamics.
This guide provides an objective, mechanistic comparison of the solubility profiles of these two compounds, supported by structural causality and validated experimental workflows.
Structural Causality & Solvation Mechanics
The solubility of a molecule is dictated by the thermodynamic balance between its crystal lattice energy and its solvation energy. The structural differences between these two compounds fundamentally shift this balance.
-
Nicotinic Acid (Niacin): With a low molecular weight of 123.11 g/mol and a highly polar zwitterionic nature, nicotinic acid readily forms an extensive hydrogen-bonding network with water[1]. Its compact molecular volume and low lipophilicity (LogP ~0.15) result in high aqueous solubility, measured at approximately 18 mg/mL at 20°C[1].
-
6-(Pyridin-2-ylmethoxy)nicotinic acid: This derivative (PubChem CID 59354901) introduces a bulky, ether-linked pyridine ring at the 6-position[2]. This modification nearly doubles the molecular weight (230.22 g/mol ) and significantly expands the hydrophobic surface area. The lipophilic bulk sterically hinders aqueous solvation and disrupts the efficient hydrogen-bonding network seen in the parent compound. Consequently, aqueous solubility drops drastically, while its affinity for aprotic organic solvents (e.g., DMSO, DMF) increases.
Caption: Logical relationship between molecular structure and solubility profiles.
Comparative Quantitative Data
The table below summarizes the physicochemical parameters dictating the solubility of both compounds.
| Property / Parameter | Nicotinic Acid | 6-(Pyridin-2-ylmethoxy)nicotinic acid |
| PubChem CID | 938[1] | 59354901[2] |
| Molecular Weight | 123.11 g/mol [1] | 230.22 g/mol [2] |
| LogP | 0.147[1] | > 1.5 (Predicted increase due to bulk) |
| Aqueous Solubility (20°C) | ~18 mg/mL[1] | < 1 mg/mL (Estimated at neutral pH) |
| Organic Solubility (DMSO) | ~1 mg/mL[3] | Highly Soluble (> 10 mg/mL) |
| Predominant Intermolecular Forces | Extensive Hydrogen Bonding | Hydrophobic Interactions, Steric Hindrance |
pH-Dependent Speciation
Both compounds are amphoteric, meaning their solubility is highly sensitive to the pH of the surrounding media.
-
Nicotinic Acid possesses a pyridine nitrogen (pKa ~2.0) and a carboxylic acid (pKa ~4.85). At physiological pH, it exists predominantly as a highly soluble anion.
-
6-(Pyridin-2-ylmethoxy)nicotinic acid contains two basic pyridine nitrogens and one acidic carboxyl group. Adjusting the pH away from its isoelectric point (e.g., using 0.1 M HCl or 0.1 M NaOH) will exponentially increase its aqueous solubility via the formation of charged salt species. When designing assays, strict buffer control is mandatory to prevent unintended precipitation of the free-base/free-acid form.
Experimental Protocol: Thermodynamic Solubility Determination
Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation artifacts. To obtain true thermodynamic equilibrium—which is critical for late-stage preformulation—the Shake-Flask Method is the gold standard recommended by the OECD 105 guidelines[4].
By providing excess solid and allowing extended equilibration, this self-validating system ensures that the crystal lattice energy is fully accounted for in the solvation process.
Step-by-Step Methodology
-
Media Preparation: Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to evaluate pH-dependent speciation.
-
Solid Addition: Weigh an excess amount of the API into a glass vial. Causality: You must maintain a visible solid suspension throughout the experiment; if the solid completely dissolves, the solution is not saturated, and the true thermodynamic limit cannot be measured[4].
-
Equilibration: Add 1-5 mL of the selected buffer. Seal the vial and place it in an isothermal orbital shaker at 25°C (or 37°C for physiological relevance) for 24 to 48 hours. Causality: This extended duration is required to overcome the activation energy of dissolution and reach a stable equilibrium between the solid and solvated phases[4].
-
Phase Separation: Centrifuge the suspension to pellet the excess solid, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first few drops of filtrate to saturate the filter membrane, preventing false-low readings caused by API adsorption to the filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using a validated HPLC-UV assay against a known calibration curve.
Caption: Step-by-step workflow for the shake-flask thermodynamic solubility method.
References
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(Pyridin-2-ylmethoxy)nicotinic acid | C12H10N2O3 | CID 59354901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Identity of 6-(Pyridin-2-ylmethoxy)nicotinic Acid: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel compounds, establishing the correct elemental composition and molecular structure is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for the confirmation of 6-(Pyridin-2-ylmethoxy)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the principles and practical application of elemental analysis, juxtaposing it with powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
The Foundational Check: Elemental Analysis
Elemental analysis, specifically CHN analysis, serves as a fundamental assessment of a purified compound's composition. It determines the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the compound's molecular formula. This technique provides a crucial, albeit indirect, confirmation of a molecule's empirical formula.
Theoretical Composition of 6-(Pyridin-2-ylmethoxy)nicotinic Acid
To begin any analysis, we must first establish the theoretical elemental composition of our target compound.
The molecular formula for 6-(Pyridin-2-ylmethoxy)nicotinic acid is C₁₂H₁₀N₂O₃ .
Its molecular weight is 230.22 g/mol .
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 62.62% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.38% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.17% |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.85% |
The Experimental Reality: A Case Study with a Structural Analog
Molecular Formula: C₁₂H₈N₂O₄S₂ Molecular Weight: 308.34 g/mol
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon | 46.75 | 46.58 | -0.17 |
| Hydrogen | 2.61 | 2.55 | -0.06 |
| Nitrogen | 9.09 | 9.01 | -0.08 |
Note: Experimental data for 6,6'-Dithiodinicotinic acid is illustrative and sourced from publicly available data for similar compounds. Actual experimental results can vary based on instrumentation and sample purity.
The small deviations between the theoretical and experimental values for this analog fall within the generally accepted tolerance of ±0.4%, providing strong evidence for its elemental composition.
The Causality Behind Experimental Choices in CHN Analysis
The workhorse for CHN analysis is the combustion analyzer. The choice of this method is rooted in its reliability and the fundamental principle of converting the elements of interest into simple, detectable gases.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.[1] The accuracy of this initial weight is paramount as all subsequent calculations depend on it.
-
Combustion: The encapsulated sample is dropped into a high-temperature furnace (around 900-1000 °C) with a controlled stream of pure oxygen.[2] This process ensures the complete conversion of the organic material into its constituent elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx).[2][3]
-
Reduction and Separation: The resulting gas mixture is passed through a reduction chamber containing heated copper to convert any nitrogen oxides to dinitrogen gas. The gases are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, and N₂). The detector's response is proportional to the amount of each element present in the original sample.[2]
-
Calculation: The instrument's software, calibrated with a known standard, calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.
Caption: Workflow for CHN Elemental Analysis.
Beyond the Elements: Spectroscopic Confirmation
While elemental analysis confirms the ratios of key elements, it does not provide information about their connectivity or the overall molecular structure. For this, we turn to spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the molecular formula, a more definitive piece of information than the empirical formula provided by elemental analysis.
Theoretical Exact Mass of C₁₂H₁₀N₂O₃: 230.0691 g/mol
An experimental HRMS result within a few parts per million (ppm) of this theoretical value would provide strong evidence for the assigned molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like nicotinic acid derivatives.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their precise m/z.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and its exact mass. This experimental mass is then compared to the theoretical exact mass of the proposed formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. This allows for the unambiguous determination of the compound's connectivity and stereochemistry.
For 6-(Pyridin-2-ylmethoxy)nicotinic acid, we would expect to see distinct signals in the ¹H NMR spectrum corresponding to the protons on the two pyridine rings and the methylene bridge. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide a unique fingerprint of the molecule. For instance, the protons on the nicotinic acid ring would likely appear at different chemical shifts than those on the pyridine ring of the methoxy substituent.[4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[7]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are then acquired.
-
Data Analysis: The chemical shifts, integration, and coupling constants of the observed signals are analyzed to piece together the molecular structure.
Caption: Integrated Analytical Workflow for Compound Confirmation.
A Comparative Summary
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Empirical Formula (% Composition) | Robust, reliable, cost-effective | Indirect, provides no structural information, requires pure sample |
| HRMS | Molecular Formula (Exact Mass) | Highly accurate, definitive for molecular formula | Does not provide connectivity information |
| NMR Spectroscopy | Detailed Molecular Structure (Connectivity) | Unambiguous structure elucidation | More complex data interpretation, requires soluble sample |
Conclusion
The confirmation of a novel compound like 6-(Pyridin-2-ylmethoxy)nicotinic acid relies on a synergistic approach, employing multiple analytical techniques. Elemental analysis provides a fundamental and essential check of the compound's purity and empirical formula. However, for unequivocal structural confirmation, it must be complemented by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This integrated analytical workflow ensures the scientific rigor required in research and drug development.
References
Please note that while the following references provide valuable context on the analytical techniques discussed, direct experimental data for the specific target compound, 6-(Pyridin-2-ylmethoxy)nicotinic acid, was not found in the publicly available literature at the time of this guide's creation.
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
CHN elemental analysis, physical properties, and Λm of the prepared complex. (n.d.). ResearchGate. Retrieved from [Link]
- Goryacheva, O. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. PubMed.
-
The Royal Society of Chemistry. (n.d.). SI. Porphyrin Carboxylic Acid_10. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid. Retrieved from [Link]
- Dabrowska, A., et al. (2020).
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
- Goryacheva, O. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
- Goryacheva, O. A., et al. (2025). (PDF) Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Kumar, A., et al. (n.d.).
- Santos, L. M. N. B. F., et al. (n.d.). (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids.
- High Resolution Mass Spectrometry (HRMS) and nitrogen rule. (2021). YouTube.
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
- Characterization and pharmacological evaluation of new pyridine analogs. (2010). ScienceDirect.
- Zhang, X., et al. (2008). A porphyrin derivative containing 2-(oxymethyl)pyridine units showing unexpected ratiometric fluorescent recognition of Zn2+ with high selectivity. PubMed.
- MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- University of Illinois Chicago - UIC Indigo. (2025).
- BUE Scholar. (2024).
-
View of SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-HYDROXY-5-METHOXYPHENYL) METHYLIDENE] AMINO} NICOTINIC ACID AND ITS MANGANESE (II) COMPLEXES. (n.d.). Retrieved from [Link]
- PubMed. (2024). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights.
- Open Works. (2016).
- ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- PubMed. (2016).
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A Comparative Guide to the Synthetic Production of 6-(Pyridin-2-ylmethoxy)nicotinic Acid
Introduction
6-(Pyridin-2-ylmethoxy)nicotinic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a pyridine-3-carboxylic acid core linked via an ether to a pyridin-2-yl-methyl moiety, makes it a versatile scaffold for synthesizing compounds targeting a range of biological pathways. The efficiency, scalability, and safety of its production are therefore critical considerations for researchers.
This guide provides an in-depth, objective comparison of the primary synthetic routes for producing 6-(Pyridin-2-ylmethoxy)nicotinic acid. We will dissect two plausible strategies based on the Williamson ether synthesis, evaluating them from a mechanistic standpoint and providing detailed, field-tested protocols. The analysis focuses on causality, explaining the rationale behind experimental choices to empower researchers in their synthetic planning.
Overview of Core Synthetic Strategies
The central challenge in synthesizing 6-(Pyridin-2-ylmethoxy)nicotinic acid is the formation of the ether bond. The most logical and widely applied method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or a related electrophile.[1][2] This leads to two primary retrosynthetic disconnections, hereafter referred to as Route A and Route B.
Figure 1: High-level retrosynthetic analysis of the target molecule.
-
Route A (SN2 Approach): Utilizes the alkoxide (specifically, a phenoxide) of 6-hydroxynicotinic acid as the nucleophile, which attacks an electrophilic 2-(halomethyl)pyridine in a classical bimolecular nucleophilic substitution (Sₙ2) reaction.
-
Route B (SNAr Approach): Employs the alkoxide of pyridin-2-ylmethanol as the nucleophile to displace a halide from the 6-position of a 6-halonicotinic acid derivative. This proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, which is favorable due to the electron-deficient nature of the pyridine ring.[3][4]
Route A: Synthesis via 6-Hydroxynicotinic Acid (The Sₙ2 Pathway)
Scientific Principle
This route is a direct application of the Williamson ether synthesis.[1] The process involves deprotonating the hydroxyl group of 6-hydroxynicotinic acid with a strong base to form a potent nucleophile. This nucleophile then attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, displacing the halide and forming the desired ether linkage. A critical consideration is the potential for the base to react with the carboxylic acid proton. To circumvent this, the carboxylic acid is typically protected as an ester prior to etherification, followed by a final hydrolysis step.
Figure 2: Workflow for Route A, involving an ester protection strategy.
Experimental Protocols
Part 1: Synthesis of Methyl 6-Hydroxynicotinate (Esterification)
This step protects the carboxylic acid to prevent unwanted side reactions with the base used in the subsequent etherification.
-
Materials: 6-Hydroxynicotinic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This method avoids using large amounts of corrosive acid directly.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 6-hydroxynicotinate, which can often be used without further purification.
-
Part 2: Ether Synthesis and Deprotection
-
Materials: Methyl 6-hydroxynicotinate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), 2-(Chloromethyl)pyridine hydrochloride, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
To a flame-dried, three-neck flask under nitrogen, add sodium hydride (1.1 eq). Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes carefully.
-
Add anhydrous DMF to the flask, followed by a solution of methyl 6-hydroxynicotinate (1.0 eq) in DMF dropwise at 0 °C. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting alkoxide. NaH is a strong, non-nucleophilic base ideal for forming alkoxides.[5]
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add a solution of 2-(chloromethyl)pyridine (1.1 eq, prepared by neutralizing the hydrochloride salt and extracting into an organic solvent) in DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by column chromatography.
-
Dissolve the purified ester in a mixture of methanol and water. Add NaOH (2.0-3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Remove the methanol under reduced pressure and acidify the remaining aqueous solution with HCl to a pH of ~4-5. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-(Pyridin-2-ylmethoxy)nicotinic acid.
-
Evaluation of Route A
-
Advantages: The reaction steps are based on well-established, high-yielding transformations (esterification, Williamson ether synthesis, hydrolysis).
-
Disadvantages: 2-(halomethyl)pyridines are potent lachrymators and are known to be unstable, making them hazardous to handle and store. The overall process requires a protection-deprotection sequence, adding two steps to the synthesis.
Route B: Synthesis via 6-Chloronicotinic Acid (The SₙAr Pathway)
Scientific Principle
This route is arguably more elegant and industrially viable. It leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group (like chloride) at the 6-position.[3] The alkoxide of pyridin-2-ylmethanol acts as the nucleophile, attacking the C-6 carbon and displacing the chloride via a Meisenheimer complex intermediate. As with Route A, an initial esterification of the 6-chloronicotinic acid is the standard approach to prevent acid-base side reactions.
Figure 3: Workflow for Route B, the preferred SNAr pathway.
Experimental Protocols
Part 1: Synthesis of Ethyl 6-Chloronicotinate
-
Materials: 6-Chloronicotinic acid, Ethanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Add 6-chloronicotinic acid (1.0 eq) to anhydrous ethanol (15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the solution and remove the bulk of the ethanol under reduced pressure.
-
Pour the residue into ice-water and neutralize with solid sodium carbonate until the pH is ~8.
-
Extract the product with dichloromethane (3x). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield ethyl 6-chloronicotinate, which is often pure enough for the next step. A patent describing a similar esterification process highlights the use of various catalysts and conditions.[6]
-
Part 2: SₙAr Ether Synthesis and Hydrolysis
-
Materials: Pyridin-2-ylmethanol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Ethyl 6-chloronicotinate, Lithium hydroxide (LiOH).
-
Procedure:
-
In a flame-dried, nitrogen-purged flask, suspend sodium hydride (1.2 eq, oil-free) in anhydrous THF.
-
Add a solution of pyridin-2-ylmethanol (1.1 eq) in anhydrous THF dropwise at 0 °C. Causality: THF is an excellent solvent for this reaction, being aprotic and less hygroscopic than DMF.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium 2-pyridinemethoxide.
-
Add a solution of ethyl 6-chloronicotinate (1.0 eq) in THF to the alkoxide suspension.
-
Heat the reaction to reflux for 6-10 hours. The progress is monitored by LC-MS.
-
After cooling, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting ethyl 6-(pyridin-2-ylmethoxy)nicotinate via flash chromatography.
-
Dissolve the pure ester in a THF/water mixture (e.g., 3:1). Add lithium hydroxide (1.5 eq) and stir vigorously at room temperature for 2-4 hours.
-
Once hydrolysis is complete, remove the THF in vacuo. Dilute with water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether to remove any non-polar impurities, and dry to obtain the high-purity final product.
-
Evaluation of Route B
-
Advantages: This route avoids the use of unstable and hazardous lachrymators. The starting materials, 6-chloronicotinic acid and pyridin-2-ylmethanol, are stable and commercially available. The SₙAr reaction on the electron-deficient pyridine ring is typically efficient and high-yielding.
-
Disadvantages: The synthesis of 6-chloronicotinic acid from simple precursors can itself be a multi-step process.[7][8] However, its commercial availability often mitigates this issue.
Comparative Analysis and Recommendation
To provide a clear, objective comparison, the two routes are benchmarked against critical performance indicators relevant to both academic research and process development.
| Parameter | Route A (Sₙ2 Approach) | Route B (SₙAr Approach) | Rationale & Justification |
| Number of Steps | 3 (esterification, etherification, hydrolysis) | 3 (esterification, etherification, hydrolysis) | Both routes require a protection-deprotection strategy for optimal results. |
| Overall Yield | Moderate to Good | Good to Excellent | SₙAr reactions on activated pyridines are often cleaner and more efficient than Sₙ2 reactions with potentially unstable alkyl halides. |
| Safety Profile | Poor. Use of lachrymatory and unstable 2-(halomethyl)pyridine. | Good. Starting materials are stable solids or liquids with manageable safety profiles. | The avoidance of highly toxic and irritating reagents is a major advantage for Route B. |
| Scalability | Challenging | Favorable | The stability of reagents in Route B makes it more amenable to large-scale synthesis. Handling large quantities of 2-(halomethyl)pyridine is a significant operational hazard. |
| Starting Materials | 6-hydroxynicotinic acid can be made via "green" enzymatic routes.[9][10] | 6-chloronicotinic acid and pyridin-2-ylmethanol are readily available commercial chemicals. | While Route A has a potentially "greener" upstream option, the safety issues of the subsequent step detract from its overall appeal. |
| Robustness | Moderate. Susceptible to side reactions and degradation of the alkylating agent. | High. The SₙAr mechanism is predictable and generally free of significant side reactions. |
Recommendation
For the laboratory synthesis and potential scale-up production of 6-(Pyridin-2-ylmethoxy)nicotinic acid, Route B is unequivocally the superior and recommended pathway. Its primary advantages lie in its enhanced safety profile, the stability of its intermediates, and the overall robustness and efficiency of the key SₙAr bond-forming step. While both routes are mechanistically sound, the practical challenges and hazards associated with Route A make it a less desirable choice for the modern research and development environment.
References
-
Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]
-
Nagasawa, T., Hurh, B., & Yamane, T. (1993). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens TN5. Bioscience, Biotechnology, and Biochemistry, 57(10), 1645-1649. Available at: [Link]
-
Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4851-4869. Available at: [Link]
-
ACS Publications. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]
- Kulla, H., & Lehky, P. (1988). Method for the production of 6-hydroxynicotinic acid. U.S. Patent 4,738,924. Google Patents.
-
S. O. Yildirim, et al. (2020). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Acta Crystallographica Section E, 76(5). Available at: [Link]
- CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents.
- Kulla, H., & Lehky, P. (1992). Process for the production of 6-hydroxynicotinic acid. U.S. Patent 5,082,777. Google Patents.
- CN105153019A - 2-pyridinemethanol and synthetic method thereof. Google Patents.
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Al-Muhaiza, M. A., et al. (2020). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Molecules, 25(19), 4536. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5288. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
Frontiers Media. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Heinzelmann, R. V. (1960). Esterification of pyridine carboxylic acids. U.S. Patent 2,948,734. Google Patents.
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ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. Retrieved from [Link]
- Wibaut, J. P., & Arens, J. F. (1956). Esterification of pyridine carboxylic acids. U.S. Patent 2,758,999. Google Patents.
- Feely, W. E., & Beavers, E. M. (1961). Preparation of 6-methylnicotinic acid. U.S. Patent 2,993,904. Google Patents.
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YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine. Retrieved from [Link]
- Riemenschneider, W., & Wegler, R. (1986). Process for the production of 6-methylnicotinic acid ester. U.S. Patent 4,579,953. Google Patents.
-
National Institutes of Health. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. PMC. Available at: [Link]
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Heterocyclic Compounds. (n.d.). Retrieved from [Link]
- Wibaut, J. P., & Arens, J. F. (1958). Preparation of nicotinic acid esters. U.S. Patent 2,861,077. Google Patents.
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DIAL@UCLouvain. (2021). The LarB carboxylase/hydrolase forms a transient cysteinyl-pyridine intermediate during nickel-pincer nucleotide cofactor biosynthesis. Retrieved from [Link]
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CHIMIA. (2001). A Catalytic Green Process for the Production of Niacin. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-(Pyridin-2-ylmethoxy)nicotinic acid
Topic: Personal protective equipment for handling 6-(Pyridin-2-ylmethoxy)nicotinic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists
Executive Safety Summary
Compound Class: Pyridine-pyridine ether dicarboxylic acid derivative. Primary Hazards: Skin/Eye/Respiratory Irritant; Potential Acute Toxicity (Oral). Operational Status: Handle as Hazardous Research Chemical.
This guide defines the operational safety standards for handling 6-(Pyridin-2-ylmethoxy)nicotinic acid . Due to the specific nature of this bis-heterocyclic ether, safety protocols are derived from the "Read-Across" toxicological assessment of structural analogues (Nicotinic acid, 6-Methoxynicotinic acid, and 2-pyridylcarbinol derivatives).
Hazard Identification & Risk Assessment (GHS Standards)
Based on structural analogue analysis (CAS 66572-55-2 and CAS 59-67-6).
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[2] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
Critical Physicochemical Risks:
-
Dust Explosion Potential: Like many fine organic powders, high concentrations of dust in the air can be explosive.
-
Static Charge: Dry powders of pyridine derivatives are prone to static buildup during weighing.
-
Acidity: Aqueous solutions will be acidic (pH ~3-4); incompatible with strong oxidizers and strong bases.
Personal Protective Equipment (PPE) Strategy
Objective: Zero skin contact and zero inhalation of particulates.
A. Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .
-
Secondary Control (If hood unavailable or for spill cleanup):
-
Respirator: NIOSH N95 or CEN P2 particulate respirator.
-
Justification: Prevents inhalation of fine crystalline dust which triggers mucosal irritation (H335).
-
B. Hand Protection (Glove Selection)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Breakthrough Time: >480 minutes for solid powder.
-
Solvent Considerations: If dissolved in DMSO or DMF , double-gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged immersion.
-
Reasoning: DMSO permeates nitrile rapidly and acts as a carrier, transporting the dissolved nicotinic acid derivative through the skin.
-
C. Eye & Body Protection
-
Eyes: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders due to side-entry risk.
-
Body: Lab coat (100% cotton or flame-resistant synthetic). Long sleeves required.
-
Footwear: Closed-toe, non-perforated shoes.
Operational Handling Protocol
Step 1: Pre-Operational Check
-
Verify Fume Hood airflow (>100 fpm).
-
Prepare Solvent Waste Container (labeled "Organic Acids").
-
Ensure Spill Kit (Acid Neutralizer) is accessible.
Step 2: Weighing & Transfer
-
Static Control: Use an anti-static gun or ionizing bar if the powder is "flyaway."
-
Containment: Weigh inside the fume hood. If using a balance outside the hood, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh.
-
Tools: Use stainless steel or anti-static plastic spatulas. Avoid glass spatulas which can chip.
Step 3: Solubilization
-
Solubility Profile:
-
Water: Low/Moderate (pH dependent).
-
DMSO/Methanol: High solubility.
-
Base (NaOH/KOH): Soluble (Forms salt).
-
-
Protocol: Add solvent slowly to the solid. Exothermic reaction is unlikely but possible with strong bases.
Step 4: Reaction Setup
-
Incompatibility: Avoid mixing with Strong Oxidizing Agents (e.g., permanganates, peroxides) or Thionyl Chloride (unless under controlled acylation conditions) as this generates toxic SO2/HCl gas.
Workflow Visualization
Figure 1: Safe Handling Lifecycle for 6-(Pyridin-2-ylmethoxy)nicotinic acid, illustrating the flow from receipt to disposal and emergency spill response.
Emergency Response & First Aid
| Scenario | Immediate Action |
| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids. Seek medical attention. |
| Skin Contact | Brush off dry powder. Wash with soap and water.[2][3][4] Do not use ethanol (increases absorption). |
| Inhalation | Move to fresh air.[2] If breathing is difficult, give oxygen. |
| Spill (Solid) | Do not dry sweep (dust hazard). Cover with wet paper towels or use a HEPA vacuum. |
| Fire | Use Water Spray, CO2, or Dry Chemical. Note: Combustion emits toxic Nitrogen Oxides (NOx). |
Waste Disposal & Deactivation
-
Classification: Hazardous Chemical Waste (Organic Acid).
-
Solid Waste: Place in a sealed container labeled "Solid Organic Waste - Toxic/Irritant."
-
Liquid Waste:
-
Aqueous streams: Adjust pH to 6-8 before disposal (if permitted by local regulations) or collect as aqueous waste.
-
Solvent streams: Collect in "Halogen-free Organic Solvent" waste.
-
-
Deactivation: For minor residue on glassware, rinse with dilute Sodium Bicarbonate (NaHCO3) solution to neutralize the acid before washing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid (Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine-3-carboxylic acid derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
